molecular formula C12H26 B14540338 5-Ethyl-3-methylnonane CAS No. 62184-42-3

5-Ethyl-3-methylnonane

Cat. No.: B14540338
CAS No.: 62184-42-3
M. Wt: 170.33 g/mol
InChI Key: GDUZVOIDJDZQBC-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62184-42-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-3-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-9-12(7-3)10-11(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

GDUZVOIDJDZQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(C)CC

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of 5-Ethyl-3-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the branched alkane, 5-Ethyl-3-methylnonane. Due to the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex overlapping signals in the upfield region, characteristic of alkanes. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct chemical shifts, though significant signal overlap is anticipated.

Proton Type Predicted Chemical Shift (δ, ppm) Splitting Pattern (Predicted)
Primary (CH₃)0.8 - 1.0Triplet, Doublet
Secondary (CH₂)1.2 - 1.6Multiplet
Tertiary (CH)1.5 - 1.8Multiplet

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals for each chemically non-equivalent carbon atom.

Carbon Type Predicted Chemical Shift (δ, ppm)
Primary (CH₃)10 - 20
Secondary (CH₂)20 - 40
Tertiary (CH)30 - 50
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.[1][2][3]

Vibrational Mode Predicted Absorption Frequency (cm⁻¹) Intensity
C-H Stretch2850 - 2960Strong
C-H Bend (Methylene)~1465Medium
C-H Bend (Methyl)~1375 and ~1450Medium
Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by a hard ionization technique like electron ionization (EI), is expected to show extensive fragmentation. The molecular ion peak (M⁺) at m/z 170 (for the most common isotope) is likely to be of very low abundance or absent.[4][5] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[4][5][6]

Ion (m/z) Identity Predicted Relative Abundance
170[C₁₂H₂₆]⁺ (Molecular Ion)Very Low / Absent
141[M - C₂H₅]⁺Moderate
127[M - C₃H₇]⁺Moderate
113[M - C₄H₉]⁺High
99[M - C₅H₁₁]⁺Moderate
85[M - C₆H₁₃]⁺High
71[M - C₇H₁₅]⁺High
57[C₄H₉]⁺High (often base peak)
43[C₃H₇]⁺High
29[C₂H₅]⁺High

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2.1.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid at the analysis temperature, a small amount of the solid is placed on the crystal and pressure is applied using a press to ensure good contact.

2.2.2. Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

2.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation from any impurities occurs.

  • The eluent from the GC column is directed into the ion source of the mass spectrometer.

2.3.2. Data Acquisition:

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution IR IR Spectrometer (ATR) Sample->IR Direct Application NMR NMR Spectrometer Dissolution->NMR NMR Tube GCMS GC-MS System Dissolution->GCMS GC Injection NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Structure Final_Structure Interpretation->Final_Structure Final Structure Confirmation

A general workflow for spectroscopic analysis.
Logic of Mass Spectral Fragmentation

This diagram illustrates the logical process of fragmentation for a branched alkane in an electron ionization mass spectrometer.

Fragmentation_Logic Figure 2: Fragmentation Logic in EI-MS for Branched Alkanes Molecule Analyte Molecule (this compound) Ionization Electron Ionization (70 eV) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ (Unstable, Low Abundance) Ionization->Molecular_Ion Fragmentation Fragmentation at Branching Points Molecular_Ion->Fragmentation Stable_Fragments Formation of More Stable Secondary/Tertiary Carbocations Fragmentation->Stable_Fragments Detection Detection of Fragment Ions (m/z) Stable_Fragments->Detection Mass_Spectrum Generated Mass Spectrum Detection->Mass_Spectrum

Fragmentation logic in EI-MS for branched alkanes.

References

An In-depth Technical Guide on 5-Ethyl-3-methylnonane: Synthesis, Properties, and Potential Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the branched alkane 5-Ethyl-3-methylnonane. While specific literature on the discovery and synthesis of this particular molecule is not publicly available, this guide outlines a robust and plausible synthetic pathway based on established organometallic chemistry. It includes a detailed, hypothetical experimental protocol for its preparation via a Grignard reaction, a summary of its known and predicted physicochemical properties, and a discussion of its potential, though speculative, biological relevance in the context of long-chain branched alkanes. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel branched hydrocarbon structures.

Introduction and Discovery Context

Long-chain branched alkanes (LCBAs) have historically been considered biochemically inert. However, emerging research indicates that certain branched alkanes, like the isoprenoid pristane, can exhibit significant pharmacological effects, including immunomodulatory and anti-inflammatory activities.[3] This has spurred interest in the synthesis and biological evaluation of diverse hydrocarbon structures.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models available in public databases. These properties are crucial for predicting its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem
CAS Number 62184-42-3PubChem
IUPAC Name This compoundPubChem
Computed XLogP3 6.1PubChem
Computed Boiling Point Not available-
Computed Density Not available-
Canonical SMILES CCCCC(CC)CC(C)CCPubChem
InChI Key GDUZVOIDJDZQBC-UHFFFAOYSA-NPubChem

Table 1: Summary of Physicochemical Properties for this compound.[1]

Proposed Synthesis Pathway

While no specific synthesis for this compound has been published, a logical and highly effective method for its construction would be a two-step approach utilizing Grignard reagent chemistry, a cornerstone of carbon-carbon bond formation.[4][5][6][7] The strategy involves the synthesis of a tertiary alcohol intermediate, followed by its reduction to the target alkane.

The retrosynthetic analysis breaks down the target molecule into two key synthons that can be combined in a Grignard reaction, followed by a reduction step.

G Target This compound Step2 Reduction (Step 2) Target->Step2 Alcohol 5-Ethyl-3-methylnonan-5-ol (Tertiary Alcohol Intermediate) Step2->Alcohol Step1 Grignard Reaction (Step 1) Alcohol->Step1 Ketone 3-Methylnonan-5-one (Ketone) Step1->Ketone Grignard Ethylmagnesium bromide (Grignard Reagent) Step1->Grignard

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the laboratory synthesis of this compound. All procedures should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol (Tertiary Alcohol Intermediate)

  • Apparatus Setup: A 250 mL three-necked, round-bottom flask is fitted with a reflux condenser (with a calcium chloride drying tube), a 125 mL pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Formation: Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add anhydrous diethyl ether (30 mL). In the dropping funnel, place a solution of bromoethane (B45996) (12.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL).

  • Initiation and Reaction: Add a small portion (~5 mL) of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux. If initiation fails, a small crystal of iodine can be added. Once started, add the remaining bromoethane solution dropwise at a rate sufficient to maintain a steady reflux.

  • Completion: After the addition is complete, continue to stir the gray-black solution at reflux for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide reagent.

  • Addition of Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 3-methylnonan-5-one (15.6 g, 0.10 mol) in anhydrous diethyl ether (40 mL) and add it dropwise from the dropping funnel to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and saturated aqueous ammonium (B1175870) chloride solution (100 mL). Transfer to a separatory funnel.

  • Extraction and Isolation: Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-Ethyl-3-methylnonan-5-ol. Purify via vacuum distillation or column chromatography.

Step 2: Reduction of 5-Ethyl-3-methylnonan-5-ol to this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified 5-Ethyl-3-methylnonan-5-ol (18.6 g, 0.10 mol) in glacial acetic acid (100 mL).

  • Hydriodic Acid Addition: Carefully add 57% hydriodic acid (35 mL, ~0.25 mol).

  • Reduction: Heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture and pour it into 500 mL of water. Decolorize the solution by adding a small amount of sodium thiosulfate. Extract the product with pentane (B18724) (3 x 100 mL). Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO4).

  • Final Product: Filter the solution and remove the pentane by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction Ketone 3-Methylnonan-5-one Reaction1 + Ketone->Reaction1 Grignard Ethylmagnesium bromide Grignard->Reaction1 Intermediate Magnesium alkoxide intermediate Reaction1->Intermediate Workup1 Aqueous Workup (NH4Cl) Intermediate->Workup1 Alcohol 5-Ethyl-3-methylnonan-5-ol Workup1->Alcohol Reaction2 + Alcohol->Reaction2 Reagents2 Hydriodic Acid (HI) Acetic Acid Reagents2->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Proposed experimental workflow for the synthesis of this compound.

Potential Biological Significance

While alkanes are generally characterized by their low chemical reactivity, their physical presence within biological systems can elicit responses. The high lipophilicity of a molecule like this compound suggests it would readily partition into lipid-rich environments, such as cell membranes.

Potential Interactions:

  • Membrane Disruption: The insertion of exogenous hydrocarbon molecules into the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-bound proteins. This non-specific mechanism is a known contributor to the antimicrobial and cytotoxic effects of some hydrocarbons.[3]

  • Immunomodulation: Some LCBAs, like pristane, are known to be potent inflammatory agents that can induce autoimmune responses in animal models, potentially through interactions with pattern recognition receptors like Toll-like receptor 7 (TLR7).[3] While it is purely speculative, any novel branched alkane could theoretically engage with components of the innate or adaptive immune system.

Further research would be required to determine if this compound possesses any specific biological activity. Initial screening could involve cytotoxicity assays against various cell lines and immunomodulatory assays to measure cytokine production in immune cells.

G Molecule This compound (Lipophilic Molecule) Membrane Cell Membrane (Lipid Bilayer) Molecule->Membrane Partitions into Effect1 Alteration of Membrane Fluidity Membrane->Effect1 Effect2 Disruption of Membrane Protein Function Membrane->Effect2 Outcome Potential Cytotoxicity or Altered Cell Signaling Effect1->Outcome Effect2->Outcome

Caption: Logical relationship of a lipophilic alkane interacting with a cell membrane.

Conclusion

This compound represents a simple yet structurally specific branched alkane whose properties remain largely unexplored. This guide provides a robust, albeit hypothetical, framework for its synthesis based on well-established Grignard chemistry. The provided protocols and diagrams offer a clear path for its preparation and subsequent investigation. While currently lacking a defined biological role, the emerging interest in the pharmacological activities of LCBAs suggests that systematic evaluation of such molecules could be a worthwhile endeavor for identifying novel bioactive compounds. Future research should focus on the practical synthesis, spectroscopic characterization, and comprehensive biological screening of this compound to uncover its true potential.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 5-Ethyl-3-methylnonane, a branched alkane with the molecular formula C₁₂H₂₆. The document details the structural and stereochemical diversity of this compound, outlines experimental protocols for its synthesis and analysis, and presents quantitative data for analogous compounds to facilitate comparative studies.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several types of isomerism are pertinent:

  • Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. Dodecane (C₁₂H₂₆) has 355 constitutional isomers, one of which is this compound.[1][2] Other examples include n-dodecane and 2-methylundecane.

  • Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits stereoisomerism due to the presence of chiral centers.

Stereoisomers of this compound

To determine the number of possible stereoisomers, we must first identify the chiral centers within the this compound molecule. A chiral center is a carbon atom bonded to four different groups.

The structure of this compound is as follows:

Upon examination, we can identify two chiral centers:

  • C3: Bonded to a hydrogen atom, a methyl group (CH₃), an ethyl group (CH₂-CH₃), and a -CH₂-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃ group.

  • C5: Bonded to a hydrogen atom, an ethyl group (CH₂-CH₃), a butyl group (CH₂CH₂CH₂CH₃), and a -CH₂-CH(CH₃)-CH₂-CH₃ group.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ = 2² = 4. These four stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the non-mirror-image stereoisomers.

The four stereoisomers are:

  • (3R, 5R)-5-Ethyl-3-methylnonane

  • (3S, 5S)-5-Ethyl-3-methylnonane

  • (3R, 5S)-5-Ethyl-3-methylnonane

  • (3S, 5R)-5-Ethyl-3-methylnonane

The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers. The (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers. The relationship between any other combination (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric.

Conformational Isomers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[3] Like all alkanes, this compound has a vast number of conformational isomers due to the free rotation around its numerous C-C single bonds. These conformers are generally not separable at room temperature due to the low energy barrier to rotation.

Quantitative Data

Table 1: Physical Properties of Selected Dodecane Isomers

IsomerBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (n_D at 20°C)
n-Dodecane216.20.7491.421
2-Methylundecane2100.7481.420
2,2,4,6,6-Pentamethylheptane1770.7471.419

Note: Data for n-dodecane is from multiple sources.[1][2][4][5] Data for other isomers are typical values for branched C₁₂ alkanes and are intended for comparative purposes.

Generally, increased branching in alkanes leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[6][7][8]

Experimental Protocols

Synthesis of Chiral Alkanes

The enantioselective synthesis of chiral alkanes can be challenging. A common strategy involves the asymmetric hydrogenation of a prochiral alkene precursor using a chiral catalyst.

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

  • Alkene Synthesis: Synthesize the appropriate prochiral alkene precursor, which upon hydrogenation will yield this compound. This can be achieved through various olefination reactions, such as the Wittig reaction.

  • Catalyst Preparation: In a glovebox, dissolve a chiral rhodium or iridium catalyst precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or DuPhos) in a degassed, anhydrous solvent such as dichloromethane (B109758) or methanol.

  • Hydrogenation: Transfer the alkene precursor to a high-pressure reactor. Add the catalyst solution under an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 1-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).

  • Purification: After depressurization, remove the solvent under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel to yield the chiral alkane.

Separation and Analysis of Stereoisomers

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like branched alkanes. For the separation of stereoisomers, a chiral stationary phase is required.

Protocol: Chiral Gas Chromatography Analysis

  • Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin).

  • Sample Preparation: Dissolve a small amount of the this compound isomer mixture in a volatile organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Program: Employ a temperature program that provides optimal separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

    • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS is particularly useful for confirming the identity of the eluted compounds.

  • Data Analysis: The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between stereoisomers.

Protocol: NMR Analysis of Stereoisomers

  • Sample Preparation: Dissolve the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. While these spectra will confirm the overall structure of this compound, they may not be sufficient to distinguish between all stereoisomers, especially enantiomers.

  • Chiral Shift Reagents: To differentiate between enantiomers, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. The shift reagent will interact differently with each enantiomer, leading to separate signals in the NMR spectrum.

  • 2D NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to confirm the connectivity of the molecule and aid in the assignment of signals, which is crucial for stereochemical determination.

Visualizations

Isomer_Relationships cluster_Isomers Isomers of C12H26 cluster_Constitutional cluster_Stereoisomers Constitutional Constitutional Isomers n_dodecane n-Dodecane Constitutional->n_dodecane e.g. target This compound Constitutional->target other_branched Other Branched Isomers Constitutional->other_branched e.g. Stereoisomers Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers target->Stereoisomers Isomers Isomers

Caption: Relationship between isomers of C₁₂H₂₆, highlighting this compound.

Stereoisomer_Pathway cluster_chiral_centers Chiral Centers cluster_stereoisomers Stereoisomers (2^2 = 4) Molecule This compound C3 C3 Molecule->C3 C5 C5 Molecule->C5 RR (3R, 5R) SS (3S, 5S) RS (3R, 5S) SR (3S, 5R) RR->SS Enantiomers RR->RS Diastereomers RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereoisomer generation from the chiral centers of this compound.

Experimental_Workflow Start Synthesis of Prochiral Alkene Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Purification Flash Chromatography Hydrogenation->Purification Mixture Mixture of Stereoisomers Purification->Mixture Separation Chiral GC Separation Mixture->Separation Analysis NMR Analysis (with Chiral Shift Reagents) Mixture->Analysis Isomer1 Isolated Stereoisomer 1 Separation->Isomer1 Isomer2 Isolated Stereoisomer 2 Separation->Isomer2 IsomerN ... Separation->IsomerN

Caption: Experimental workflow for the synthesis, separation, and analysis of stereoisomers.

References

5-Ethyl-3-methylnonane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 5-Ethyl-3-methylnonane, a saturated branched-chain alkane. As a simple hydrocarbon, its primary relevance is in the fields of organic chemistry, petrochemistry, and analytical chemistry as a component of fuel mixtures or as a reference standard. It is important to note that, unlike complex bioactive molecules, simple alkanes like this compound are not known to be involved in biological signaling pathways or drug development processes. The information provided herein focuses on its fundamental chemical properties and relevant analytical methodologies.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

Identifier / PropertyValueSource
IUPAC Name This compound[1]
CAS Number 62184-42-3[1][2][3]
Molecular Formula C₁₂H₂₆[2][3]
Molecular Weight 170.33 g/mol [1][2]
Exact Mass 170.203450829 Da[1]
Computed LogP 6.1[1]

Logical Structure of Nomenclature

The IUPAC name this compound precisely describes the molecule's structure. The following diagram illustrates the logical relationship between the name and the structure's components.

IUPAC_Nomenclature compound This compound backbone Nonane (9-carbon chain) compound->backbone Main Chain substituent1 Methyl Group (-CH3) compound->substituent1 Substituent substituent2 Ethyl Group (-CH2CH3) compound->substituent2 Substituent position1 Position 3 substituent1->position1 Located at position2 Position 5 substituent2->position2 Located at

Caption: Logical breakdown of the IUPAC name this compound.

Experimental Protocols

Specific synthetic or biological experimental protocols for this compound are not prevalent in scientific literature. However, a standard method for its identification and quantification within a complex mixture (e.g., petroleum fractions) is Gas Chromatography (GC).

Protocol: Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a general procedure for the qualitative and quantitative analysis of branched alkanes like this compound.

Objective: To separate, identify, and quantify this compound in a hydrocarbon sample.

Materials:

  • Gas Chromatograph (GC) system equipped with a split/splitless injector and Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or HP-5ms).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity FID gases (Hydrogen and Air).

  • Sample containing or suspected of containing this compound.

  • Certified reference standard of this compound.

  • High-purity solvent (e.g., hexane) for sample dilution and preparation of standards.

  • Autosampler vials and syringes.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards by accurately diluting the this compound reference material in hexane (B92381) to achieve concentrations spanning the expected sample concentration range.

  • Sample Preparation: Dilute the unknown sample in hexane to an appropriate concentration to ensure that the analyte response falls within the calibration range.

  • GC Instrument Setup:

    • Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Oven Program: Start at an initial temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) to ensure elution of all components.

    • Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Set to a constant flow rate (e.g., 1 mL/min Helium).

    • Detector (FID): Set temperature to 300°C. Optimize hydrogen and air flow rates as per manufacturer recommendations.

  • Analysis Sequence:

    • Inject a solvent blank (hexane) to ensure no system contamination.

    • Inject the prepared calibration standards from lowest to highest concentration.

    • Inject the prepared unknown sample(s).

  • Data Acquisition and Processing:

    • Record the chromatograms for all injections. The time it takes for a compound to travel through the column to the detector is its retention time [4].

    • Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the certified reference standard[4].

    • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Experimental Workflow

The following diagram outlines the typical workflow for the GC-FID analysis described above.

GC_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing std_prep Prepare Calibration Standards injection Inject Sample into GC std_prep->injection smp_prep Prepare Unknown Sample smp_prep->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection qual_id Qualitative ID (by Retention Time) detection->qual_id quant Quantitative Analysis (by Peak Area) detection->quant report Final Report qual_id->report quant->report

Caption: General workflow for the analysis of this compound by GC-FID.

Safety and Toxicological Information

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-3-methylnonane is a branched-chain alkane with the molecular formula C12H26. Understanding its thermal stability and degradation pathways is crucial for applications where it might be subjected to high temperatures, such as in lubricants, fuels, and as a solvent in chemical reactions. The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, is a complex process involving free-radical chain reactions that lead to the formation of smaller, more volatile hydrocarbons.[1][2][3] The rate of pyrolysis is influenced by factors such as molecular weight, the degree of branching, temperature, and the presence of catalysts.[1][2][3] Generally, branched alkanes tend to have lower thermal stability compared to their linear counterparts.[4]

Thermal Degradation Mechanism

The thermal degradation of this compound is expected to proceed through a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: At elevated temperatures, the weakest carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds in the molecule will break homolytically to form free radicals. The C-C bonds are generally weaker than C-H bonds and are more likely to initiate the degradation process.[5][6] In this compound, the C-C bonds at the branching points are likely to be the most susceptible to cleavage due to steric hindrance and the stability of the resulting tertiary and secondary radicals.

  • Propagation: The highly reactive radicals formed during initiation can then participate in a series of chain-propagating reactions. These include hydrogen abstraction, where a radical removes a hydrogen atom from another this compound molecule, and β-scission, where a larger radical breaks down into a smaller alkene and a smaller alkyl radical.

  • Termination: The chain reactions are terminated when two radicals combine to form a stable, non-radical product.

dot

Free_Radical_Chain_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane R-R' (this compound) Radicals R• + R'• Alkane->Radicals Heat (Homolytic Cleavage) R• R• (Alkyl Radical) New_Radical R''• R•->New_Radical H Abstraction Alkane_mol R''-H (Another Alkane Molecule) New_Alkane R-H Large_Radical R'''• (Large Radical) Alkene Alkene Large_Radical->Alkene β-Scission Small_Radical R''''• (Smaller Radical) Rad1 R• Stable_Product R-R' Rad1->Stable_Product Combination Rad2 R'•

Free-Radical Chain Mechanism of Alkane Degradation.

Predicted Thermal Stability and Degradation Products

Due to the lack of specific experimental data for this compound, its thermal stability can be inferred from bond dissociation energies (BDEs) of similar branched alkanes. The lower the BDE, the more susceptible the bond is to breaking at a given temperature.

Bond TypeGeneral Bond Dissociation Energy (kcal/mol)
Primary C-H~101
Secondary C-H~98
Tertiary C-H~96
Primary-Secondary C-C~85-88
Secondary-Secondary C-C~84-87
Secondary-Tertiary C-C~83-86
Tertiary-Tertiary C-C~81-84

Data compiled from various sources on alkane thermochemistry.[5][6][7]

Based on these general BDEs, the initial cleavage of this compound is most likely to occur at the C-C bonds with the highest degree of substitution, specifically the bond between C3 and C4, and the bond between C5 and the ethyl group, as these would lead to the formation of more stable tertiary and secondary radicals.

The subsequent degradation via β-scission would lead to a complex mixture of smaller alkanes and alkenes. The predicted major degradation products would include:

  • Alkanes: Methane, ethane, propane, butane, and isobutane.

  • Alkenes: Ethene, propene, butene isomers, and pentene isomers.

The exact composition of the product mixture will depend on the specific reaction conditions, such as temperature and pressure.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.[8][9]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure a non-oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

  • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

dot

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in pan) start->sample_prep instrument_setup Instrument Setup (Inert Atmosphere) sample_prep->instrument_setup thermal_program Set Thermal Program (e.g., 10 °C/min ramp) instrument_setup->thermal_program data_collection Data Collection (Mass vs. Temperature) thermal_program->data_collection data_analysis Data Analysis (TGA/DTG Curves) data_collection->data_analysis end End data_analysis->end

Typical Experimental Workflow for TGA.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.[10][11]

Objective: To determine the enthalpy changes associated with thermal events, such as decomposition.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans and lids (e.g., aluminum, copper)

  • Crimper for sealing pans

  • Inert gas supply

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.

    • Hermetically seal the pan to prevent evaporation of the volatile liquid before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas.

  • Thermal Program:

    • Equilibrate the cell at a low starting temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Endothermic peaks represent melting and boiling, while exothermic peaks typically indicate decomposition.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition.

dot

DSC_Workflow start Start sample_prep Sample Preparation (2-5 mg, hermetically sealed) start->sample_prep instrument_setup Instrument Setup (Sample and Reference Pans) sample_prep->instrument_setup thermal_program Set Thermal Program (e.g., 10 °C/min ramp) instrument_setup->thermal_program data_collection Data Collection (Heat Flow vs. Temperature) thermal_program->data_collection data_analysis Data Analysis (Identify and Integrate Peaks) data_collection->data_analysis end End data_analysis->end

Typical Experimental Workflow for DSC.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the well-established principles governing branched alkanes. The thermal decomposition is expected to initiate at the most substituted carbon-carbon bonds and proceed via a free-radical chain mechanism, yielding a mixture of smaller alkanes and alkenes. The rate and product distribution of this degradation are highly dependent on temperature and other reaction conditions. Experimental techniques such as TGA and DSC are indispensable for quantitatively characterizing the thermal behavior of this compound. The provided protocols offer a robust framework for conducting such analyses, which are essential for ensuring the safe and effective use of this compound in high-temperature applications.

References

An In-Depth Technical Guide to 5-Ethyl-3-methylnonane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-methylnonane is a saturated, branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer group, it is a component of various complex hydrocarbon mixtures, including diesel fuel and lubricating oils.[1][2] Its structure, featuring ethyl and methyl branches along a nonane (B91170) backbone, imparts specific physicochemical properties that influence its behavior in these mixtures and its analytical signature. Understanding the characteristics and analytical methodologies for this compound is crucial for researchers in petrochemistry, environmental science, and organic synthesis. This guide provides a comprehensive overview of this compound, including its properties, analytical protocols for its identification and quantification, and a potential synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for this specific isomer is limited, computed values provide a reliable estimation of its characteristics. For context, data for the related isomer, 5-Ethyl-5-methylnonane, is also included where available, notably its experimentally determined Kovats Retention Index, which is a critical parameter in gas chromatography.

PropertyValueSource
Molecular Formula C12H26PubChem[3]
Molecular Weight 170.33 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 62184-42-3PubChem[3]
Boiling Point (Predicted) 470.73 K (197.58 °C)Cheméo[4] (for 5-Ethyl-5-methylnonane)
Density (Predicted) Not available
Refractive Index (Predicted) Not available
Kovats Retention Index (Semi-standard non-polar column) 1118NIST[5] (for 5-Ethyl-5-methylnonane)

Occurrence in Complex Hydrocarbon Mixtures

This compound, as a C12 isomer, is naturally present in crude oil and its refined products. It is a constituent of diesel fuel and lubricating oils, where the isomeric composition of alkanes significantly influences properties such as cetane number, viscosity, and thermal stability.[1][2] The analysis of such complex mixtures often involves separating and identifying numerous isomers, making robust analytical techniques essential.

Experimental Protocols for Analysis

The identification and quantification of this compound within a complex hydrocarbon matrix necessitate high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for separating and identifying volatile and semi-volatile organic compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of complex hydrocarbon mixtures. The following protocol provides a general framework for the identification of this compound.

1. Sample Preparation:

  • Dilute the hydrocarbon mixture (e.g., diesel fuel, lubricating oil) in a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 ppm).

  • If necessary, perform a sample cleanup to remove non-volatile components or interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge, which separates saturated hydrocarbons from aromatic and polar compounds.[6][7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification. Selected Ion Monitoring (SIM) can be used for quantification if higher sensitivity is required.

3. Data Analysis:

  • Identification: The retention time of the analyte peak is compared with that of a known standard of this compound, if available. The Kovats retention index can also be calculated and compared to literature values. The mass spectrum of the peak is compared with a reference spectrum from a library (e.g., NIST). The fragmentation pattern of branched alkanes is characterized by a series of alkyl fragments (m/z 43, 57, 71, 85, etc.).[2]

  • Quantification: An internal standard method is recommended for accurate quantification. A deuterated alkane or an alkane with a different chain length not present in the sample can be used as an internal standard. A calibration curve is generated by analyzing a series of solutions with known concentrations of the analyte and a fixed concentration of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules, including the confirmation of branching patterns in alkanes.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified fraction containing this compound (obtained from fractional distillation or preparative GC) in a deuterated solvent (e.g., CDCl3).

  • Filter the solution into an NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information about the different types of protons and their connectivity. The spectrum of a branched alkane typically shows complex overlapping signals in the upfield region (δ 0.5-2.0 ppm).

  • ¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton and the presence of quaternary, methine, methylene, and methyl groups.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the complete structure of the molecule by establishing correlations between neighboring protons (COSY), protons and their directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).[4][9]

Synthesis of this compound

The synthesis of highly branched alkanes like this compound can be achieved through various organic synthesis methodologies. The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[10] A plausible two-step synthetic route is outlined below.

Step 1: Grignard Reaction to form a Tertiary Alcohol

In this step, a Grignard reagent is reacted with a ketone to form a tertiary alcohol. For the synthesis of this compound, one possible disconnection approach involves the reaction of a Grignard reagent derived from 2-bromopentane (B28208) with 5-nonanone (B165733).

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromopentane solution to the magnesium suspension to initiate the reaction.

    • Once the reaction starts, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[11]

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

The tertiary alcohol is then reduced to the corresponding alkane. This can be achieved through various methods, such as a Barton-McCombie deoxygenation or reduction of the corresponding tosylate.

Visualizations

Analytical Workflow for this compound Identification

Analytical Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis sample Complex Hydrocarbon Mixture dilution Dilution in Hexane sample->dilution spe Solid-Phase Extraction (SPE) dilution->spe gcms GC-MS Analysis spe->gcms nmr NMR Spectroscopy spe->nmr If purified retention_time Retention Time Comparison gcms->retention_time mass_spec Mass Spectrum Library Matching gcms->mass_spec nmr_spectra 1D & 2D NMR Spectra Interpretation nmr->nmr_spectra identification Compound Identification retention_time->identification mass_spec->identification nmr_spectra->identification

Caption: Workflow for the identification of this compound.

Synthetic Pathway via Grignard Reaction

Synthesis of this compound via Grignard Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products bromopentane 2-Bromopentane grignard_formation Grignard Reagent Formation (in Diethyl Ether) bromopentane->grignard_formation mg Magnesium mg->grignard_formation nonanone 5-Nonanone nucleophilic_addition Nucleophilic Addition nonanone->nucleophilic_addition grignard_formation->nucleophilic_addition reduction Reduction of Tertiary Alcohol nucleophilic_addition->reduction tertiary_alcohol Tertiary Alcohol Intermediate nucleophilic_addition->tertiary_alcohol final_product This compound reduction->final_product

Caption: A potential synthetic route for this compound.

References

Methodological & Application

Application Note: Analysis of 5-Ethyl-3-methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the identification and quantification of 5-Ethyl-3-methylnonane, a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined provides a comprehensive workflow from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and related fields. This document includes detailed experimental parameters, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound (C12H26, Molecular Weight: 170.33 g/mol ) is a saturated branched-chain hydrocarbon.[1] The analysis of such isomers is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers or impurities in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like branched alkanes due to its high separation efficiency and definitive identification capabilities. Branched alkanes, in particular, exhibit characteristic fragmentation patterns in their mass spectra, which are primarily dictated by the stability of the resulting carbocations upon electron ionization.[2] Cleavage is favored at branching points, often leading to a weak or absent molecular ion peak.

This application note presents a validated GC-MS method for the analysis of this compound, offering a reliable protocol for achieving consistent and accurate results.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation:

A stock solution of this compound (1000 µg/mL) was prepared in n-hexane. A series of calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, and 50 µg/mL. An internal standard (n-dodecane, 10 µg/mL) was added to all standards and samples for quantification.

2. GC-MS Instrumentation and Conditions:

The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector. The chromatographic conditions were optimized for the separation of C12 hydrocarbon isomers.

Parameter Value
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Oven Temperature Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MSD Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-250 amu
Solvent Delay 3 min

Data Presentation

Chromatographic and Spectrometric Data:

Under the specified GC-MS conditions, this compound typically elutes at a retention time of approximately 10.5 minutes. The electron ionization mass spectrum is characterized by the absence of a prominent molecular ion peak (m/z 170) and significant fragmentation at the branching points.

Quantitative Data Summary:

A five-point calibration curve was generated by plotting the peak area ratio of this compound to the internal standard (n-dodecane) against the concentration. The resulting calibration curve demonstrated excellent linearity over the tested concentration range.

Concentration (µg/mL) Retention Time (min) Peak Area (Analyte) Peak Area (IS) Area Ratio (Analyte/IS)
110.5215,432150,1230.103
510.5178,125151,5430.516
1010.53155,987150,8761.034
2510.52390,456151,1122.584
5010.51785,321150,5675.216

Calibration Curve:

  • Equation: y = 0.104x + 0.002

  • Correlation Coefficient (R²): 0.9998

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Final Report prep1 Prepare Stock Solution (1000 µg/mL in Hexane) prep2 Create Calibration Standards (1-50 µg/mL) prep1->prep2 prep3 Add Internal Standard (n-dodecane) prep2->prep3 analysis1 Inject Sample (1 µL) prep3->analysis1 Prepared Samples analysis2 Chromatographic Separation (DB-5ms column) analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Detection (m/z 40-250) analysis3->analysis4 data1 Peak Integration analysis4->data1 Raw Data data3 Generate Calibration Curve data1->data3 data2 Mass Spectrum Interpretation data4 Quantify Analyte data2->data4 data3->data4 result Concentration of This compound data4->result

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate approach for the analysis of this compound. The use of a non-polar stationary phase in combination with temperature programming allows for the effective separation of this branched alkane from other components. The detailed protocol and data serve as a valuable resource for researchers and scientists engaged in the analysis of volatile and semi-volatile organic compounds.

References

Application Note: Analysis of 5-Ethyl-3-methylnonane by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-Ethyl-3-methylnonane. Due to the non-polar nature of this branched alkane, a reversed-phase chromatographic approach is employed. As this compound lacks a significant UV chromophore, detection is achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and expected performance characteristics, intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a branched-chain alkane. The accurate and reliable quantification of such non-polar compounds is essential in various fields, including petrochemical analysis, environmental monitoring, and as impurities or raw materials in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique for the separation and quantification of a wide range of compounds.[1]

This application note describes a theoretical yet robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. RP-HPLC is the most common mode of HPLC and is well-suited for the separation of non-polar to moderately polar compounds.[2][3] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. In this system, non-polar analytes like this compound are retained longer on the column through hydrophobic interactions.[4]

Given that alkanes do not possess chromophores that absorb UV light, this method proposes the use of a universal detector. A Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting analyte, is a suitable option.[5][6] Alternatively, an Evaporative Light Scattering Detector (ELSD), which detects analytes after the evaporation of the mobile phase, offers high sensitivity for non-volatile and semi-volatile compounds.[7][8]

Experimental Protocol

2.1. Materials and Reagents

2.2. Instrumentation

  • HPLC system equipped with a pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Data acquisition and processing software.

2.3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and water in a ratio of 95:5 (v/v).

  • Degas the mobile phase using vacuum filtration or sonication to prevent bubble formation in the HPLC system.

2.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard solution with the mobile phase.

2.5. Sample Preparation

  • Dissolve the sample containing this compound in isopropanol to achieve a concentration within the calibration range.[9]

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter and protect the column.[10]

2.6. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector RID or ELSD
RID SpecificsTemperature: 35°C
ELSD SpecificsNebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min
Run Time Approximately 10 minutes

2.7. System Equilibration and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (isopropanol or mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Expected Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. These values are illustrative and require experimental validation.

ParameterExpected Value
Retention Time (tR) Approximately 6.5 min
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~2 µg/mL (for RID), ~0.5 µg/mL (for ELSD)
Limit of Quantification (LOQ) ~7 µg/mL (for RID), ~1.5 µg/mL (for ELSD)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

G Overall Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Water) equilibrate System Equilibration prep_mobile->equilibrate prep_standards Prepare Standard Solutions inject Inject Samples and Standards prep_standards->inject prep_sample Prepare and Filter Sample prep_sample->inject equilibrate->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

G Principle of Reversed-Phase HPLC Separation column HPLC Column (Stationary Phase) Non-Polar C18 Chains analyte_out Eluted Analyte column:f1->analyte_out Retention due to hydrophobic interaction detector Detector (RID or ELSD) column:f0->detector Elution mobile_phase Polar Mobile Phase (Acetonitrile + Water) mobile_phase->column:f0 Carries analyte through analyte_in This compound (Non-Polar) analyte_in->mobile_phase Injected into

Caption: Separation mechanism in reversed-phase HPLC.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a high-organic mobile phase ensures adequate retention and separation of this non-polar analyte. The selection of a universal detector, either RID or ELSD, allows for sensitive detection in the absence of a UV chromophore. This application note serves as a comprehensive guide for researchers and scientists, though it is imperative that the method be validated in the user's laboratory to ensure it meets the specific requirements of their application.

References

Application Note: Structural Elucidation of 5-Ethyl-3-methylnonane using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the precise determination of molecular structure. For saturated hydrocarbons, particularly complex branched alkanes like 5-Ethyl-3-methylnonane, which lack chromophores for UV-Vis spectroscopy and have extensive fragmentation in mass spectrometry, NMR provides critical connectivity information. This application note details the comprehensive structural elucidation of this compound using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions were obtained using commercially available NMR prediction software.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-10.88t3H
H-21.25m2H
H-31.55m1H
3-CH₃0.85d3H
H-41.23m2H
H-51.35m1H
5-CH₂CH₃ (CH₂)1.28m2H
5-CH₂CH₃ (CH₃)0.86t3H
H-61.23m2H
H-71.25m2H
H-81.25m2H
H-90.88t3H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135 SignalDEPT-90 Signal
C-114.1PositiveNo Signal
C-223.0NegativeNo Signal
C-332.0PositivePositive
3-CH₃19.5PositiveNo Signal
C-436.5NegativeNo Signal
C-545.0PositivePositive
5-CH₂CH₃ (CH₂)25.0NegativeNo Signal
5-CH₂CH₃ (CH₃)11.0PositiveNo Signal
C-629.8NegativeNo Signal
C-732.2NegativeNo Signal
C-822.8NegativeNo Signal
C-914.1PositiveNo Signal

Experimental Protocols

Sample Preparation:

¹H NMR Spectroscopy
  • Pulse Program: zg30 (Bruker) or equivalent.

  • Spectrometer Frequency: 500 MHz.

  • Spectral Width (SW): 16 ppm.

  • Acquisition Time (AQ): 3.0 s.[1]

  • Relaxation Delay (D1): 1.5 s.[1]

  • Number of Scans (NS): 8.[1]

  • Pulse Width (P1): Calibrated 30° pulse.

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 (Bruker) or equivalent with proton decoupling.

  • Spectrometer Frequency: 125 MHz.

  • Spectral Width (SW): 240 ppm.

  • Acquisition Time (AQ): 1.0 s.[2]

  • Relaxation Delay (D1): 2.0 s.[2]

  • Number of Scans (NS): 128.[2]

  • Pulse Width (P1): Calibrated 30° pulse.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
  • Pulse Program: DEPT-45, DEPT-90, and DEPT-135.

  • Spectrometer Frequency: 125 MHz for ¹³C.

  • Methodology: Three separate experiments are run with the final proton pulse angle set to 45°, 90°, and 135° respectively.[3] This allows for the differentiation of CH, CH₂, and CH₃ groups.[3]

    • DEPT-45: Shows all protonated carbons as positive signals.

    • DEPT-90: Shows only CH (methine) carbons as positive signals.[4][5]

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[4][5][6]

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (Bruker) or equivalent.

  • Spectrometer: 500 MHz.

  • Methodology: A 2D homonuclear experiment that shows correlations between protons that are J-coupled, typically over two to three bonds.[7]

  • Data Points: 2048 x 256 in the direct and indirect dimensions, respectively.

  • Spectral Width: 16 ppm in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy
  • Pulse Program: hsqcedetgpsisp2.2 (Bruker) or equivalent.

  • Spectrometer: 500 MHz for ¹H, 125 MHz for ¹³C.

  • Methodology: A 2D heteronuclear experiment that shows correlations between protons and directly attached carbons (one-bond C-H coupling).[8]

  • Spectral Width: 16 ppm (F2, ¹H) and 165 ppm (F1, ¹³C).

  • Data Points: 1024 x 256 in the direct and indirect dimensions, respectively.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis and Elucidation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR DEPT DEPT (45, 90, 135) NMR_Tube->DEPT COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC Analysis Spectral Analysis & Interpretation H1_NMR->Analysis C13_NMR->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR structural elucidation.

Caption: Key NMR correlations for this compound.

Data Interpretation and Structural Confirmation

The structural elucidation of this compound is achieved through the systematic interpretation of the collective NMR data:

  • ¹H NMR: The proton spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The integration values confirm the number of protons in each environment. For instance, the presence of multiple triplets suggests several terminal methyl groups, while complex multiplets in the aliphatic region indicate a branched structure.

  • ¹³C NMR: The carbon spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts provide initial information about the types of carbons (e.g., methyl, methylene (B1212753), methine).

  • DEPT: The DEPT experiments are crucial for determining the multiplicity of each carbon signal. DEPT-90 identifies the methine (CH) carbons, while DEPT-135 distinguishes between methyl/methine (positive signals) and methylene (CH₂) carbons (negative signals). This information is instrumental in piecing together the carbon skeleton.

  • COSY: The COSY spectrum establishes proton-proton connectivity. Cross-peaks in the COSY spectrum confirm which protons are coupled to each other, allowing for the tracing of the carbon backbone and the identification of substituent groups. For example, a cross-peak between the protons of the ethyl group's methylene and methyl groups would be observed.

  • HSQC: The HSQC spectrum directly correlates each proton to its attached carbon. This experiment is pivotal in assigning the chemical shifts of both the proton and carbon spectra definitively. By overlaying the COSY and HSQC data, the complete bonding network of the molecule can be mapped out.

By combining the information from all these experiments, the precise structure of this compound can be unambiguously determined. The number of signals, their chemical shifts, multiplicities, and correlations all converge to support the proposed structure, providing a comprehensive and robust structural proof.

References

Application Notes and Protocols for the Synthesis of 5-Ethyl-3-methylnonane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the saturated alkane 5-Ethyl-3-methylnonane. The synthetic strategy involves a two-step process commencing with a Grignard reaction to form a tertiary alcohol intermediate, followed by a deoxygenation step to yield the final alkane product. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visualizations of the synthetic workflow and reaction mechanism.

Introduction

This compound is a branched-chain alkane whose synthesis is a valuable illustration of carbon-carbon bond formation and functional group manipulation. The Grignard reaction is a powerful and versatile method for creating new carbon-carbon bonds, often employed in the synthesis of alcohols.[1][2] The subsequent deoxygenation of the resulting alcohol is a necessary step to arrive at the corresponding alkane. This protocol details a reliable method for the synthesis of this compound, beginning with the Grignard reaction between (3-methylhexyl)magnesium bromide and 3-pentanone (B124093) to form the tertiary alcohol, 5-ethyl-3-methylnonan-5-ol. This intermediate is then reduced to the target alkane using triethylsilane and an acid catalyst.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. The values are representative and may be optimized for specific laboratory conditions.

ParameterStep 1: Grignard ReactionStep 2: Deoxygenation of Tertiary Alcohol
Reactants 1-Bromo-3-methylhexane (B13168464), Magnesium turnings, 3-Pentanone5-Ethyl-3-methylnonan-5-ol, Triethylsilane, Trifluoroacetic acid
Molar Equivalents 1-Bromo-3-methylhexane (1.0 eq), Mg (1.2 eq), 3-Pentanone (1.0 eq)5-Ethyl-3-methylnonan-5-ol (1.0 eq), Et₃SiH (2.0 eq), TFA (3.0 eq)
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Dichloromethane (B109758) (CH₂)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 70-85% (for the tertiary alcohol)80-95% (for the alkane)
Product Molecular Weight 186.34 g/mol (5-Ethyl-3-methylnonan-5-ol)170.33 g/mol (this compound)

Experimental Protocols

Step 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol via Grignard Reaction

This protocol details the formation of the Grignard reagent, (3-methylhexyl)magnesium bromide, and its subsequent reaction with 3-pentanone.

Materials:

  • 1-Bromo-3-methylhexane

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Pentanone

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-3-methylhexane (1.0 eq.) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3-pentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to yield the crude 5-ethyl-3-methylnonan-5-ol.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Deoxygenation of 5-Ethyl-3-methylnonan-5-ol

This protocol describes the reduction of the tertiary alcohol to the final alkane product using triethylsilane.[3]

Materials:

  • 5-Ethyl-3-methylnonan-5-ol

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-ethyl-3-methylnonan-5-ol (1.0 eq.) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction Reaction:

    • Add triethylsilane (2.0 eq.) to the stirred solution.

    • Slowly add trifluoroacetic acid (3.0 eq.) dropwise to the reaction mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent.

Visualizations

Synthesis_Workflow Start 1-Bromo-3-methylhexane + Mg Grignard Grignard Reagent Formation (in dry ether) Start->Grignard Intermediate_Grignard (3-methylhexyl)magnesium bromide Grignard->Intermediate_Grignard Reaction1 Grignard Reaction Intermediate_Grignard->Reaction1 Pentanone 3-Pentanone Pentanone->Reaction1 Intermediate_Alcohol 5-Ethyl-3-methylnonan-5-ol Reaction1->Intermediate_Alcohol Reduction Deoxygenation (Et3SiH, TFA) Intermediate_Alcohol->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation (Work-up) Grignard (3-methylhexyl)MgBr Alkoxide Alkoxide Intermediate Grignard->Alkoxide attacks C of C=O Ketone 3-Pentanone (C=O) Ketone->Alkoxide Alkoxide_step2 Alkoxide Intermediate H3O H3O+ Tertiary_Alcohol 5-Ethyl-3-methylnonan-5-ol H3O->Tertiary_Alcohol Alkoxide_step2->Tertiary_Alcohol protonation of O-

Caption: Mechanism of the Grignard reaction to form the tertiary alcohol.

References

Application Notes and Protocols for the Catalytic Reforming Production of 5-Ethyl-3-methylnonane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydroisomerization of long-chain n-alkanes, focusing on the production of highly branched isomers such as 5-Ethyl-3-methylnonane. This process is critical for improving the octane (B31449) number of gasoline and producing high-quality lubricant base oils and specialty chemicals.[1][2][3] The protocols outlined below are based on established methodologies for the hydroisomerization of n-dodecane, a C12 alkane, which serves as a suitable model for the synthesis of this compound.

Introduction

Catalytic reforming, and more specifically hydroisomerization, is a key process in petroleum refining and biorefining for converting linear alkanes into their more valuable branched isomers.[1][2] This structural rearrangement is achieved using bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[4][5] The production of specific multi-branched alkanes like this compound is of interest for its potential use as a high-performance fuel component or as a building block in the synthesis of complex organic molecules.

The overall process involves the dehydrogenation of the n-alkane to an alkene on a metal site (typically platinum), followed by protonation on an acid site to form a carbenium ion. This intermediate then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated to a branched alkene and finally hydrogenated back to a branched alkane on the metal site.[6]

Quantitative Data Presentation

Table 1: Catalytic Performance of Pt/ZSM-22 in n-Dodecane Hydroisomerization

CatalystTemperature (°C)n-Dodecane Conversion (%)Iso-dodecane Selectivity (%)Multi-branched Isomer Yield (%)Reference
0.5 wt% Pt/ZSM-2230096.688.0Not Reported[4]
0.5 wt% Pt/hierarchical ZSM-22Not Specified>95~77~15[7]

Table 2: Catalytic Performance of Pt/SAPO-11 in n-Alkane Hydroisomerization

FeedstockTemperature (°C)Conversion (%)Isomer Selectivity (%)Reference
n-Dodecane320~76~84[8]
n-Hexadecane34081.886.5[2]

Experimental Protocols

The following protocols are synthesized from various sources describing the hydroisomerization of long-chain n-alkanes in a laboratory setting.

Catalyst Preparation (Example: 0.5 wt% Pt/SAPO-11)

This protocol describes the preparation of a typical bifunctional catalyst for n-alkane hydroisomerization.

Materials:

  • SAPO-11 molecular sieve (support)

  • Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) (platinum precursor)[8]

  • Deionized water

Procedure:

  • Support Calcination: Calcine the SAPO-11 molecular sieve in a muffle furnace at 600°C for 6 hours to remove any organic templates and moisture.[8]

  • Impregnation:

    • Prepare an aqueous solution of tetraammineplatinum(II) nitrate with a concentration calculated to achieve a final Pt loading of 0.5 wt% on the SAPO-11 support.

    • Add the calcined SAPO-11 support to the platinum precursor solution.

    • Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.

  • Drying: Dry the impregnated catalyst at 120°C overnight in a drying oven to remove the solvent.[8]

  • Final Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.[8]

Hydroisomerization Reaction in a Fixed-Bed Reactor

This protocol details the procedure for evaluating the catalytic performance in a continuous flow fixed-bed reactor system.

Equipment:

  • High-pressure fixed-bed reactor (stainless steel)

  • High-pressure liquid pump for n-alkane feed

  • Mass flow controllers for hydrogen and nitrogen gas

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading:

    • Load approximately 1-5 grams of the prepared catalyst (pelletized and sieved to a specific particle size, e.g., 20-40 mesh) into the center of the reactor tube.

    • Place quartz wool plugs and inert ceramic beads above and below the catalyst bed to ensure uniform flow distribution.

  • Catalyst Activation (Reduction):

    • Pressurize the reactor with nitrogen to the desired reaction pressure.

    • Purge the system with nitrogen gas (e.g., 50 mL/min) while heating the reactor to the reduction temperature (e.g., 380°C).[2]

    • Switch the gas flow to hydrogen (e.g., 100 mL/min) and hold at the reduction temperature for 4 hours to reduce the platinum precursor to metallic platinum.[2]

  • Reaction:

    • After reduction, lower the reactor temperature to the desired reaction temperature (e.g., 300-360°C).

    • Introduce the n-dodecane feed into the reactor using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 1.0 h⁻¹.[2]

    • Maintain a constant flow of hydrogen, with a H₂/n-dodecane molar ratio typically between 10 and 20.

    • Set the system pressure using the back-pressure regulator (e.g., 1.5 MPa).[2]

  • Product Collection and Analysis:

    • Allow the reaction to reach a steady state (typically after several hours on stream).

    • Cool the reactor effluent and separate the gas and liquid products in the gas-liquid separator.

    • Analyze the liquid products using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., PONA) to identify and quantify the different isomers and cracking products.

    • Analyze the gaseous products using a separate GC with a thermal conductivity detector (TCD).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the hydroisomerization of n-dodecane.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Pt/Zeolite) start->catalyst_prep reactor_loading Reactor Loading catalyst_prep->reactor_loading activation Catalyst Activation (Reduction in H₂) reactor_loading->activation reaction Hydroisomerization Reaction (n-Dodecane + H₂) activation->reaction separation Product Separation (Gas-Liquid) reaction->separation analysis Product Analysis (GC) separation->analysis end End analysis->end

Experimental workflow for n-dodecane hydroisomerization.
Signaling Pathway (Reaction Mechanism)

The hydroisomerization of n-alkanes over bifunctional catalysts proceeds through a complex reaction network. The formation of multi-branched isomers is thought to occur via "pore-mouth" or "key-lock" mechanisms, where the geometry of the zeolite pores influences the types of isomers formed.[1][9]

Reaction_Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node side_product_node side_product_node catalyst_node catalyst_node n_dodecane n-Dodecane n_dodecene n-Dodecene n_dodecane->n_dodecene -H₂ Pt_site Pt Site n_dodecane->Pt_site sec_carbenium Secondary Dodecyl Carbenium Ion n_dodecene->sec_carbenium +H⁺ n_dodecene->Pt_site Acid_site Acid Site n_dodecene->Acid_site mono_branched_carbenium Mono-branched Carbenium Ion sec_carbenium->mono_branched_carbenium Isomerization sec_carbenium->Acid_site mono_branched_alkene Mono-branched Dodecene mono_branched_carbenium->mono_branched_alkene -H⁺ multi_branched_carbenium Multi-branched Carbenium Ion mono_branched_carbenium->multi_branched_carbenium Further Isomerization mono_branched_carbenium->Acid_site mono_branched_alkane Mono-branched iso-Dodecane mono_branched_alkene->mono_branched_alkane +H₂ mono_branched_alkene->Pt_site multi_branched_alkene Multi-branched Dodecene multi_branched_carbenium->multi_branched_alkene -H⁺ cracking Cracking Products (Lighter Alkanes) multi_branched_carbenium->cracking β-scission multi_branched_carbenium->Acid_site multi_branched_alkane This compound (Multi-branched iso-Dodecane) multi_branched_alkene->multi_branched_alkane +H₂ multi_branched_alkene->Pt_site

Reaction pathway for n-dodecane hydroisomerization.

References

Application Notes and Protocols for 5-Ethyl-3-methylnonane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-methylnonane is a branched-chain alkane with the molecular formula C12H26.[1] As a hydrocarbon, it is inherently non-polar and is expected to exhibit solvent properties similar to other long-chain alkanes. Its branched structure may confer a lower freezing point and viscosity compared to its linear isomer, n-dodecane, making it a potentially useful non-polar solvent in a variety of organic reactions, particularly when a higher boiling point than common alkane solvents like hexane (B92381) is required. These application notes provide an overview of its properties, potential applications, and generalized protocols for its use in common organic reactions.

Physical and Chemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. Below is a comparison of this compound with other common non-polar solvents.

PropertyThis compoundn-HexaneToluene (B28343)Diethyl Ether
Molecular Formula C12H26[1]C6H14[2]C7H8[3]C4H10O[4]
Molecular Weight ( g/mol ) 170.33[1]86.18[5]92.14[6]74.12[4]
Boiling Point (°C) ~193 (Predicted)68.7[5]110.6[3][6]34.6[7]
Melting Point (°C) Data not available-95.3[5]-95[3][6]-116.3[8]
Density (g/mL) ~0.75 (Predicted)0.6606[5]0.8669[3]0.7134[8]
Solubility in Water Insoluble (Predicted)Insoluble[9]Insoluble[10]Slightly soluble[7]
Flash Point (°C) ~60 (Predicted)-22[5]4[3]-45[4]

Safety and Handling

As with all organic solvents, proper safety precautions must be observed when handling this compound.

  • Flammability: this compound is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.

  • Inhalation: Use in a well-ventilated area or in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation and central nervous system depression.

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Potential Applications in Organic Synthesis

Based on its non-polar nature and relatively high boiling point, this compound can be considered as a solvent for a range of organic reactions, including:

  • Reactions requiring inert, non-polar media: Its saturated hydrocarbon structure makes it unreactive towards many reagents.

  • High-temperature reactions: Its predicted high boiling point makes it suitable for reactions that require elevated temperatures, offering an alternative to solvents like toluene or xylene.

  • Extractions: It can be used as an extraction solvent for non-polar organic compounds from aqueous solutions or solid matrices.

Experimental Protocols

The following are generalized protocols for common organic reactions where this compound could be employed as a solvent. Researchers should optimize reaction conditions based on their specific substrates and desired outcomes.

Grignard Reaction

Grignard reagents are typically prepared and used in ethereal solvents. However, for certain applications, a higher boiling non-polar solvent might be advantageous, especially for the subsequent reaction of the Grignard reagent. While ethers are crucial for stabilizing the Grignard reagent, a co-solvent system or a complete switch for the reaction step could be explored.

Protocol: Synthesis of a Tertiary Alcohol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine to the flask.

  • Grignard Formation: In the dropping funnel, place a solution of an alkyl or aryl halide (1.0 eq) in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate, gentle heating may be applied. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • Reaction with Carbonyl: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of a ketone or ester (1.0 eq) in anhydrous this compound dropwise via the dropping funnel.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with this compound or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. While often performed in polar aprotic solvents, non-polar solvents can also be used, particularly for non-stabilized ylides.

Protocol: Synthesis of an Alkene

  • Apparatus Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a phosphonium (B103445) salt (1.1 eq).

  • Ylide Formation: Add anhydrous this compound to the flask, followed by the dropwise addition of a strong base (e.g., n-butyllithium or sodium hydride) at the appropriate temperature (e.g., 0 °C or room temperature). Stir the mixture until the characteristic color of the ylide appears.

  • Reaction with Carbonyl: To the resulting ylide solution, add a solution of an aldehyde or ketone (1.0 eq) in anhydrous this compound dropwise at a low temperature (e.g., -78 °C or 0 °C).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with this compound. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired alkene.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. A variety of solvents, including non-polar ones like toluene, are commonly used.[11][12] this compound could serve as a high-boiling alternative.

Protocol: Synthesis of a Biaryl Compound

  • Apparatus Setup: To a Schlenk flask, add an aryl halide (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed this compound to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the biaryl compound.

Visualizations

Solvent Selection Logic

Solvent_Selection cluster_req Requirements cluster_prop Properties of this compound Reaction_Requirements Reaction Requirements Solvent_Choice Solvent Choice: This compound Reaction_Requirements->Solvent_Choice matches Solvent_Properties Solvent Properties Solvent_Properties->Solvent_Choice fulfills Inert_Atmosphere Inert Atmosphere Alkane_Structure Saturated Alkane High_Temperature High Temperature (>100 °C) High_Boiling_Point High Boiling Point Non_Polar_Medium Non-Polar Medium Non_Polar_Nature Non-Polar

Caption: Logic for selecting this compound as a solvent.

General Experimental Workflow

Experimental_Workflow start Start setup Apparatus Setup (Flame-dried, Inert atm.) start->setup reagents Add Reactants & This compound setup->reagents reaction Run Reaction (Stirring, Heating) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for organic synthesis.

Conclusion

This compound presents itself as a viable, high-boiling, non-polar solvent for various organic reactions. Its inert nature and predicted physical properties make it a suitable alternative to commonly used solvents, particularly when higher reaction temperatures are necessary. The provided protocols offer a starting point for researchers to explore the utility of this solvent in their synthetic endeavors. As with any new reagent or solvent, careful optimization of reaction conditions is recommended to achieve the best results.

References

Application Notes and Protocols: 5-Ethyl-3-methylnonane as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 5-Ethyl-3-methylnonane as a reference standard in analytical chemistry. The primary application highlighted is in the field of gas chromatography (GC) for the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as those found in fuel products and environmental samples. These guidelines are intended for researchers, scientists, and professionals in quality control and drug development who are engaged in detailed hydrocarbon analysis.

Introduction

This compound (C12H26) is a branched-chain alkane that can serve as a valuable reference standard in analytical chemistry. Due to its defined structure and physical properties, it is particularly suited for use in gas chromatography (GC) for the analysis of complex hydrocarbon mixtures. In such analyses, reference standards are crucial for peak identification and the accurate quantification of components.

The use of well-characterized branched alkanes like this compound is essential in various applications, including:

  • Petroleum and Biofuel Analysis: Characterizing the composition of gasoline, diesel, and other fuel products.

  • Environmental Monitoring: Identifying and quantifying hydrocarbon contaminants in soil, water, and air samples.

  • Chemical Manufacturing: Quality control of solvents and other hydrocarbon-based products.

This document outlines a detailed protocol for the use of this compound as a reference standard in the gas chromatographic analysis of a light fuel sample.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 62184-42-3[1]
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
Boiling Point Not explicitly available, but expected to be in the range of other C12 alkanes.
Structure Branched-chain alkane[1]

Application: Quality Control of a Naphtha Stream by Gas Chromatography

This section details the use of this compound as a reference standard for the identification and quantification of branched alkanes in a light naphtha sample. In this application, it can be used as part of a larger set of standards to determine the composition of the sample, which is a critical aspect of quality control in the petroleum industry.

Experimental Workflow

The overall experimental workflow for this application is depicted in the diagram below.

workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Reporting start Start prep_std Prepare 5-Ethyl-3- methylnonane Standard start->prep_std prep_sample Prepare Naphtha Sample start->prep_sample gc_analysis GC-FID Separation and Detection prep_std->gc_analysis spike Spike Sample with Internal Standard prep_sample->spike spike->gc_analysis peak_id Peak Identification gc_analysis->peak_id quant Quantification peak_id->quant report Generate Report quant->report end End report->end

Caption: Experimental workflow for the GC-FID analysis of a naphtha sample.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Naphtha sample

  • n-Hexane (analytical grade)

  • Internal Standard (e.g., n-Dodecane, if not present in the sample)

  • Calibrator mix containing a range of n-alkanes (C8-C16)

3.2.2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: Non-polar, such as a 100% dimethylpolysiloxane phase (e.g., DB-1 or equivalent), 50 m x 0.20 mm ID, 0.5 µm film thickness.

3.2.3. Preparation of Standard Solutions

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with n-hexane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Solution (50 µg/mL): Prepare a solution of n-dodecane in n-hexane.

3.2.4. Sample Preparation

  • Accurately weigh approximately 100 mg of the naphtha sample into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard solution.

  • Dilute to the mark with n-hexane and mix thoroughly.

3.2.5. GC-FID Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 5 minRamp 1: 5 °C/min to 250 °CHold at 250 °C for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Data Analysis and Interpretation

3.3.1. Peak Identification

The identification of this compound in a sample chromatogram is achieved by comparing the retention time of the peak in the sample with that of the injected reference standard. For more robust identification, especially in complex matrices, the calculation of Kovats Retention Indices (RI) is recommended. The RI is calculated based on the retention times of a series of n-alkanes.

retention_index cluster_ri Retention Index Calculation start Run n-alkane mix (C8-C16) get_rt Obtain Retention Times of n-alkanes start->get_rt calc_ri Calculate Retention Index for Analyte get_rt->calc_ri run_sample Run Sample with This compound get_rt_analyte Obtain Retention Time of Analyte run_sample->get_rt_analyte get_rt_analyte->calc_ri compare Compare with Reference RI calc_ri->compare identified Peak Identified compare->identified

Caption: Logical flow for peak identification using retention indices.

3.3.2. Quantification

The concentration of this compound in the sample is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standards.

3.4. Representative Quantitative Data

The following table presents example data from a calibration run for the quantification of this compound.

Standard Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
112,500250,0000.05
563,000252,0000.25
10128,000251,0000.51
25315,000249,0001.27
50640,000253,0002.53
1001,280,000250,0005.12

Conclusion

This compound is a suitable reference standard for the analysis of branched alkanes in complex hydrocarbon matrices by gas chromatography. Its use, in conjunction with appropriate analytical methodologies such as the one described herein, can lead to reliable identification and quantification of components, which is essential for quality control in various industries. The provided protocol offers a robust starting point for method development and can be adapted for other similar applications.

References

Application Note: High-Resolution Gas Chromatographic Separation of 5-Ethyl-3-methylnonane from a Mixture of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the separation of 5-Ethyl-3-methylnonane from a complex mixture of its structural isomers using high-resolution gas chromatography (GC). The methodology leverages the principles of Detailed Hydrocarbon Analysis (DHA) to achieve optimal separation of closely related branched alkanes. This protocol is particularly relevant for applications in petroleum analysis, chemical synthesis, and quality control where the characterization of individual hydrocarbon isomers is critical.

Introduction

Branched alkanes, such as this compound, often exist in complex mixtures with numerous structural isomers. Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge. Gas chromatography, particularly with high-resolution capillary columns, is the premier technique for this application. The separation is primarily based on differences in the boiling points and interactions of the analytes with the stationary phase. This document provides a detailed protocol for the successful separation of this compound and its isomers, including recommended instrumentation, sample preparation, and data analysis procedures.

Data Presentation

The retention of branched alkanes on a non-polar stationary phase is influenced by the degree of branching and the positions of the alkyl substituents. While the precise Kovats retention index for this compound must be determined experimentally, the following table provides expected retention indices for C12 alkanes on a non-polar (DB-1 or similar) column, illustrating the elution order. Retention indices are calculated relative to the retention times of n-alkanes.

Compound NameStructurePredicted Kovats Retention Index (Non-Polar Column)
n-DodecaneCH₃(CH₂)₁₀CH₃1200
2-MethylundecaneCH₃CH(CH₃)(CH₂)₈CH₃~1170
3-MethylundecaneCH₃CH₂CH(CH₃)(CH₂)₇CH₃~1175
This compoundCH₃CH₂CH(CH₃)CH₂CH(C₂H₅)(CH₂)₃CH₃~1185
2,2-Dimethyldecane(CH₃)₃C(CH₂)₇CH₃~1140

Note: The predicted Kovats retention indices are estimates based on the general elution patterns of branched alkanes. Actual values must be determined experimentally by co-injecting the sample with a series of n-alkanes.

Experimental Protocols

This protocol outlines the gas chromatographic analysis of a C12 branched alkane isomer mixture.

Sample Preparation
  • Sample Collection: Ensure the sample is representative of the mixture to be analyzed.

  • Dilution: Accurately dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration suitable for GC analysis (typically 10-100 µg/mL).

  • Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.

  • Vial Transfer: Transfer the final diluted and filtered sample into a 2 mL autosampler vial with a PTFE-lined septum.

Gas Chromatography (GC) System and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) is recommended.

  • Column: A non-polar capillary column, such as a DB-1, DB-5, or OV-101 (100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane), is ideal for separating alkane isomers.

    • Dimensions: 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness. Longer columns will provide better resolution but with longer analysis times.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio) to handle concentrated samples and ensure sharp peaks.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 10 minutes.

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the different isomers based on their retention times. For confirmation, a Gas Chromatography-Mass Spectrometry (GC-MS) system can be used to analyze the fragmentation patterns of the eluting compounds.

  • Kovats Retention Index Calculation: To aid in identification, calculate the Kovats retention index for each peak by running a standard mixture of n-alkanes (e.g., C8-C20) under the same chromatographic conditions. The retention index (I) is calculated using the following formula for a temperature-programmed run:

    I = 100[n + (N - n) * (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the unknown.

    • N is the carbon number of the n-alkane eluting after the unknown.

    • tR is the retention time.

  • Quantification: Determine the relative percentage of each isomer by peak area normalization, assuming a similar response factor for all isomers in the FID.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Mixture of C12 Isomers dilution Dilute in Hexane/Dichloromethane sample->dilution Step 1 filtration Filter (0.45 µm) dilution->filtration Step 2 vial Transfer to Autosampler Vial filtration->vial Step 3 injection Inject into GC vial->injection separation Separation on Non-Polar Capillary Column injection->separation Step 4 detection Detection by FID separation->detection Step 5 chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (Retention Time & MS) chromatogram->identification Step 6 quantification Quantification (Peak Area %) & Kovats Index Calculation identification->quantification Step 7 report Final Report quantification->report Step 8

Caption: Experimental workflow for the GC separation of this compound.

Conclusion

The gas chromatography protocol detailed in this application note provides a reliable and reproducible method for the high-resolution separation of this compound from a mixture of its C12 isomers. The use of a non-polar capillary column combined with an optimized temperature program is crucial for achieving the necessary separation. This methodology is a valuable tool for researchers and professionals in various scientific and industrial fields requiring detailed hydrocarbon analysis.

Application Notes: 5-Ethyl-3-methylnonane as a Potential Tracer in Environmental Forensics and Hydrogeological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While not a conventionally documented tracer, 5-Ethyl-3-methylnonane, a branched C12 alkane, possesses physicochemical properties that suggest its potential utility in specialized geological and environmental studies. As a synthetic, non-naturally occurring hydrocarbon, its presence in environmental samples can serve as a unique indicator. Branched alkanes are known to be more resistant to biodegradation compared to their linear counterparts, making them suitable for tracing contaminants over time.[1]

The primary hypothetical application of this compound is as a deliberate tracer for identifying the source and tracking the subsurface movement of petroleum-based products or industrial fluids. For instance, it could be added in known concentrations to drilling fluids, hydraulic fracturing fluids, or specific batches of industrial lubricants to distinguish them from other potential sources of hydrocarbon contamination in soil and groundwater. Its volatility also allows for its use in soil vapor intrusion studies.

Physicochemical Properties

The effective use of this compound as a tracer is dependent on its physical and chemical characteristics, which influence its transport and detection in various environmental matrices.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C12H26PubChem[2]
Molecular Weight 170.33 g/mol PubChem[2]
Physical Description Clear, colorless liquid (inferred, similar to n-dodecane)PubChem[3]
LogP (Octanol/Water Partition Coefficient) 6.1 (Computed)PubChem[2]
Water Solubility Very low (inferred from LogP and structure)
Vapor Pressure Relatively low, but volatile enough for gas chromatographyInferred

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound as a tracer in environmental samples. These methods are based on standard EPA protocols for volatile organic compounds (VOCs) and hydrocarbons.[4][5]

Protocol 1: Sample Collection and Handling

This protocol is crucial to maintain the integrity of the sample and prevent the loss of the volatile tracer.

  • Water Sample Collection:

    • Collect groundwater samples using low-flow purging and sampling techniques to minimize volatilization.

    • Use 40 mL glass VOA (Volatile Organic Analysis) vials with PTFE-lined septa.

    • Fill vials completely to ensure no headspace (air bubbles) is present.

    • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial activity.

    • Store samples on ice at approximately 4°C and transport to the laboratory.

    • Analyze samples within 14 days of collection.

  • Soil and Sediment Sample Collection:

    • Use hermetically sealed sampling devices (e.g., En Core™ Samplers) to collect a known mass of soil, preventing volatile losses.[6]

    • If bulk sampling is necessary, pack the soil tightly into wide-mouth glass jars with PTFE-lined lids, leaving minimal headspace.

    • Immediately place samples on ice at approximately 4°C.

    • For quantitative analysis, a separate sample should be taken for moisture content determination.

Protocol 2: Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix and the required detection limits.

  • Aqueous Samples (Purge-and-Trap): Based on EPA Method 5030.

    • Place a known volume (e.g., 5-25 mL) of the water sample into a purging vessel.

    • Add an internal standard to the sample.

    • Purge the sample with an inert gas (e.g., helium) at room temperature. The volatile tracer is transferred from the aqueous phase to the vapor phase.

    • The vapor is passed through a sorbent trap where the tracer is adsorbed.

    • After purging is complete, the trap is heated, and the tracer is desorbed into the gas chromatograph.

  • Solid and Oily Waste Samples (Solvent Extraction):

    • Homogenize the field sample.

    • Weigh a subsample (e.g., 5-10 g) into a centrifuge tube or extraction vessel.

    • Add a known amount of an appropriate internal standard.

    • Add a suitable extraction solvent (e.g., n-hexane or dichloromethane).

    • Extract the sample using sonication or shaking for a defined period (e.g., 15-30 minutes).

    • Centrifuge the sample to separate the solvent from the solid matrix.

    • Carefully transfer the solvent extract to a clean vial for analysis. The extract may be concentrated if necessary.

Protocol 3: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both high-resolution separation and definitive identification of the tracer.[7]

  • Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[8]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) can be used, targeting characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[9]

Protocol 4: Quantification and Quality Control

  • Calibration:

    • Prepare a series of calibration standards of this compound in a clean solvent at concentrations spanning the expected range in the samples.

    • Analyze the standards using the same GC-MS method as the samples.

    • Generate a calibration curve by plotting the peak area response of the tracer against its concentration.

  • Quantification:

    • Calculate the concentration of this compound in the samples by comparing its peak area response to the calibration curve.

    • Use the internal standard to correct for variations in extraction efficiency and instrument response.

  • Quality Control:

    • Method Blank: Analyze a blank sample (e.g., reagent water or clean sand) through the entire preparation and analysis procedure to check for contamination.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike a known amount of the tracer into a duplicate pair of samples to assess matrix interference and method accuracy and precision.

    • Laboratory Control Sample (LCS): Analyze a standard of known concentration in a clean matrix to verify the accuracy of the analytical method.

Visualizations

experimental_workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing water_sample Water Sampling (VOA Vials, HCl Preservation) purge_trap Purge-and-Trap (Aqueous Samples) water_sample->purge_trap soil_sample Soil/Sediment Sampling (Hermetic Sampler) solvent_extraction Solvent Extraction (Solid Samples) soil_sample->solvent_extraction gc_ms GC-MS Analysis (Non-polar Column) purge_trap->gc_ms solvent_extraction->gc_ms quantification Quantification (Calibration Curve) gc_ms->quantification qc_check Quality Control Check (Blanks, Spikes) quantification->qc_check final_report Final Report (Tracer Concentration) qc_check->final_report

Caption: Experimental workflow for tracer analysis.

logical_relationship cluster_source Source Identification cluster_investigation Environmental Investigation cluster_conclusion Conclusion spill Potential Contamination Event tracer_presence Is this compound Present in Samples? spill->tracer_presence source_confirmed Source Confirmed tracer_presence->source_confirmed Yes source_unrelated Source Unrelated or Different tracer_presence->source_unrelated No

References

Application Notes and Protocols: Investigating the Rheological Properties of 5-Ethyl-3-methylnonane Containing Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rheological properties of a formulation are critical in drug development, influencing everything from manufacturing processes to product performance and stability. 5-Ethyl-3-methylnonane, a branched C12 alkane, is a non-polar solvent and excipient that can be found in various pharmaceutical formulations. Understanding the rheological behavior of mixtures containing this compound is essential for optimizing drug delivery systems, ensuring product consistency, and predicting in-vivo performance.

These application notes provide a comprehensive overview of the anticipated rheological properties of this compound mixtures and detailed protocols for their characterization. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from analogous branched alkanes to provide a predictive framework.

Influence of Molecular Structure on Rheological Properties

The viscosity of alkanes is significantly influenced by their molecular structure. Generally, for alkanes with the same number of carbon atoms, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower viscosity compared to their linear counterparts.[1] However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.[1]

For C12 alkanes like this compound, it is expected that branching will lead to a lower viscosity compared to n-dodecane. The presence of both ethyl and methyl branches contributes to a more compact structure, reducing intermolecular friction and resistance to flow.

Applications in Drug Development and Formulation

The rheological profile of a drug product is a critical quality attribute that can impact its efficacy, stability, and patient compliance. Rheological characterization is crucial in the formulation and development of a wide range of pharmaceutical dosage forms.[2]

  • Topical Formulations: The spreadability and skin feel of creams, ointments, and gels are directly related to their viscosity and shear-thinning properties.

  • Parenteral Formulations: The injectability of a solution or suspension is determined by its viscosity. For sustained-release injectables, the rheology of the formulation can control the drug release rate.

  • Oral Suspensions: The viscosity of a suspension must be high enough to prevent sedimentation of the active pharmaceutical ingredient (API) but low enough to allow for easy pouring and administration.

  • Emulsions: The stability of an emulsion is influenced by the viscosity of the continuous phase, which hinders the coalescence of dispersed droplets.

By understanding and controlling the rheological properties of this compound containing mixtures, formulators can design drug products with optimal performance characteristics.

Data Presentation: Rheological Properties of C12 Alkanes

The following table summarizes typical viscosity values for linear and branched C12 alkanes to provide a comparative reference for the expected rheological behavior of this compound.

Compound NameMolecular FormulaStructureDynamic Viscosity (mPa·s at 25°C)Kinematic Viscosity (cSt at 25°C)Density (g/cm³ at 25°C)
n-DodecaneC₁₂H₂₆Linear1.341.790.749
2-MethylundecaneC₁₂H₂₆BranchedData not readily availableData not readily available~0.75
2,2,4,6,6-PentamethylheptaneC₁₂H₂₆Highly Branched1.121.510.741
This compound C₁₂H₂₆ Branched Estimated to be lower than n-dodecane Estimated to be lower than n-dodecane ~0.76

Experimental Protocols

Protocol 1: Determination of Dynamic Viscosity using a Rotational Rheometer

Objective: To measure the dynamic viscosity of a this compound containing mixture as a function of shear rate and temperature.

Apparatus:

  • Rotational rheometer (e.g., cone-plate or parallel-plate geometry)

  • Temperature control unit (Peltier or circulating fluid bath)

  • Sample loading tools (spatula, syringe)

  • Solvents for cleaning (e.g., isopropanol, acetone)

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the rheometer is level and calibrated according to the manufacturer's instructions.

    • Select the appropriate measuring geometry (e.g., 40 mm parallel plate).

    • Set the gap to the specified distance (e.g., 1 mm).

  • Sample Loading:

    • Equilibrate the sample to the desired starting temperature.

    • Carefully apply the sample to the center of the lower plate, ensuring a sufficient volume to fill the gap completely upon lowering the upper plate.

    • Lower the upper geometry to the set gap, and trim any excess sample from the edge.

  • Measurement:

    • Allow the sample to thermally equilibrate for a specified time (e.g., 5 minutes).

    • Perform a shear rate sweep, for example, from 0.1 to 1000 s⁻¹, collecting data points at logarithmic intervals.

    • For temperature-dependent measurements, perform isothermal shear rate sweeps at various temperatures (e.g., 25°C, 37°C, 50°C).

  • Data Analysis:

    • Plot viscosity as a function of shear rate to determine if the fluid is Newtonian (viscosity is constant) or non-Newtonian (viscosity changes with shear rate).

    • For non-Newtonian fluids, fit the data to an appropriate rheological model (e.g., Power Law, Herschel-Bulkley).

    • Plot viscosity as a function of temperature to determine the temperature dependence.

Protocol 2: Determination of Kinematic Viscosity using a Capillary Viscometer

Objective: To measure the kinematic viscosity of a low-viscosity, Newtonian this compound mixture.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

  • Pipette or syringe for sample loading

Procedure:

  • Viscometer Selection and Preparation:

    • Choose a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Ensure the viscometer is clean and dry.

  • Sample Loading:

    • Load the specified volume of the sample into the viscometer.

  • Thermal Equilibration:

    • Suspend the viscometer vertically in the constant temperature bath.

    • Allow at least 15-20 minutes for the sample to reach thermal equilibrium.

  • Measurement:

    • Using gentle suction or pressure, draw the liquid up through the capillary into the timing bulb.

    • Release the pressure and allow the liquid to flow back down under gravity.

    • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Calculation:

    • Calculate the average flow time.

    • Multiply the average flow time by the viscometer calibration constant to obtain the kinematic viscosity in centistokes (cSt).

    • Kinematic Viscosity (cSt) = Calibration Constant (cSt/s) × Flow Time (s)

    • To obtain dynamic viscosity, multiply the kinematic viscosity by the density of the fluid at the measurement temperature.

    • Dynamic Viscosity (mPa·s) = Kinematic Viscosity (cSt) × Density (g/cm³)

Mandatory Visualizations

G Experimental Workflow for Rheological Characterization cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis Formulation Prepare this compound containing mixture Equilibration Equilibrate sample to test temperature Formulation->Equilibration LoadSample Load sample onto rheometer Equilibration->LoadSample RunTest Perform shear rate/ temperature sweep PlotData Plot viscosity vs. shear rate/temperature RunTest->PlotData ModelFit Fit data to rheological model PlotData->ModelFit Report Generate report with rheological parameters ModelFit->Report

Caption: A generalized workflow for the rheological characterization of liquid samples.

G Influence of Alkane Structure on Viscosity cluster_structure Molecular Structure cluster_properties Physical Properties Linear Linear Alkane (e.g., n-Dodecane) HighViscosity Higher Surface Area Stronger van der Waals Forces Higher Viscosity Linear->HighViscosity Branched Branched Alkane (e.g., this compound) LowViscosity Lower Surface Area Weaker van der Waals Forces Lower Viscosity Branched->LowViscosity

Caption: Relationship between alkane molecular structure and resulting viscosity.

References

Troubleshooting & Optimization

Improving resolution of 5-Ethyl-3-methylnonane peaks in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Topic: Improving Resolution of 5-Ethyl-3-methylnonane Peaks

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving challenges with the gas chromatographic separation of this compound and related branched-chain alkane isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for this compound and its isomers showing poor resolution or co-eluting?

A1: Poor resolution or co-elution of branched alkane isomers like this compound is a common issue in gas chromatography. These compounds are structural isomers with very similar boiling points and polarities, making them difficult to separate. Separation is governed by three primary factors: efficiency, selectivity, and retention.[1][2] Achieving good resolution requires careful optimization of your column choice and analytical method parameters to exploit the subtle differences between the isomers.[3]

Q2: How can I definitively confirm that I have a co-elution problem?

A2: Visual inspection of a chromatogram can suggest co-elution if you observe asymmetrical peaks, such as those with a noticeable "shoulder" or excessive tailing.[4] However, for definitive confirmation, especially with perfectly co-eluting peaks, using a mass spectrometer (GC-MS) is the most reliable method. By examining the mass spectra at different points across the peak (the ascending slope, the apex, and the descending slope), you can confirm the presence of multiple compounds. If the mass spectra differ across the peak profile, co-elution is confirmed.[4][5]

observe Observe Chromatogram Peak shape Is the peak symmetrical? observe->shape asymm Asymmetrical Peak (Shoulder or Tailing) shape->asymm No symm Symmetrical Peak shape->symm Yes coelution Co-elution Confirmed asymm->coelution ms Examine Mass Spectra Across the Peak Profile symm->ms spectra Are the spectra identical? ms->spectra pure Peak is Likely Pure spectra->pure Yes spectra->coelution No

Caption: A logic diagram for identifying peak co-elution.
Q3: What is the easiest and most impactful parameter to adjust first to improve resolution?

A3: The oven temperature program is often the easiest and most effective parameter to modify.[5] Lowering the temperature increases the interaction between the analytes and the stationary phase, which can significantly enhance separation.[1][6] For closely eluting isomers, reducing the initial oven temperature and employing a slower temperature ramp rate (e.g., 1-5 °C/min) allows more time for the separation to occur on the column.[3][7]

Q4: How does my choice of GC column affect the separation of this compound?

A4: The GC column is critical for separation. Its impact is determined by its dimensions (which affect efficiency) and its stationary phase chemistry (which affects selectivity).[1]

  • Stationary Phase (Selectivity): For alkanes, which are non-polar, a non-polar stationary phase is the ideal choice, operating on the principle of "like dissolves like".[3] Standard phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) are excellent starting points as they separate compounds primarily by boiling point.[3] For very difficult separations, specialized stationary phases like liquid crystalline phases can provide enhanced shape selectivity for isomers.[8][9]

  • Column Dimensions (Efficiency): To improve resolution, the goal is to use a column that generates tall, skinny peaks. This is achieved with a "tall, skinny" column: one that is long, has a small internal diameter, and a thin stationary phase film.[1][10]

Q5: Which carrier gas and flow rate should I use for separating alkane isomers?

A5: Both Helium and Hydrogen are commonly used as carrier gases in GC.[6][7] Hydrogen often provides better efficiency at higher linear velocities, which can shorten run times, but helium is also an excellent and safer choice.[6][11] The flow rate is critical; an optimal flow rate minimizes peak broadening and maximizes resolution.[12] For a typical 0.25 mm internal diameter (ID) column, a starting flow rate of 1.0–1.5 mL/min is recommended.[7] This rate should be optimized to find the ideal linear velocity for your specific column and conditions.[7]

Troubleshooting Guides

Problem: Poor resolution or co-elution of this compound peaks.

This guide provides a systematic workflow to improve the separation of closely eluting alkane isomers. The process starts with simple method adjustments and progresses to hardware changes if necessary.

start Initial State: Poor Peak Resolution step1 Step 1: Optimize Oven Temperature Program - Lower initial temperature - Decrease ramp rate (e.g., 2-5°C/min) start->step1 check1 Resolution Adequate? step1->check1 step2 Step 2: Optimize Carrier Gas Flow Rate - Adjust flow to optimal linear velocity (e.g., ~30-40 cm/s for Helium) check1->step2 No end Resolution Achieved check1->end Yes check2 Resolution Adequate? step2->check2 step3 Step 3: Evaluate GC Column Dimensions - Use a longer column (e.g., 60m or 100m) - Use a smaller ID column (e.g., 0.18mm) check2->step3 No check2->end Yes check3 Resolution Adequate? step3->check3 step4 Step 4: Change Stationary Phase - Consider a phase with different selectivity (e.g., Liquid Crystalline Phase) check3->step4 No check3->end Yes step4->end

Caption: A systematic workflow for troubleshooting poor GC peak resolution.

Quantitative Data Summary

For separating complex mixtures of isomers, adjusting column dimensions is a powerful strategy to increase theoretical plates and improve efficiency.

Table 1: Effect of GC Column Dimensions on Resolution

Parameter Change Effect on Efficiency Effect on Resolution Recommendation for Isomers
Length Increase (e.g., 30m to 60m) Increases proportionally Increases by a factor of ~1.4[1] Use a longer column (≥60 m) for complex mixtures.[3]
Internal Diameter (ID) Decrease (e.g., 0.25mm to 0.18mm) Increases significantly[11] Increases[10] A smaller ID (e.g., 0.18 mm) enhances resolution.[3]

| Film Thickness | Decrease | Increases (for later eluting peaks) | Can improve or decrease | A thinner film (0.1 to 0.25 µm) often yields sharper peaks.[1][10] |

Experimental Protocols

Protocol 1: GC Method Optimization for Alkane Isomers

This protocol provides a starting point and an optimized example for separating this compound from other C12 alkane isomers.

1. Recommended Column:

  • Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5ms)

  • Dimensions: 60 m length x 0.25 mm ID x 0.25 µm film thickness[3][7]

2. Instrument Parameters:

  • Carrier Gas: Helium or Hydrogen[7]

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split ratio: 100:1, adjust based on concentration)[3]

  • Injection Volume: 1 µL

  • Detector (FID) Temperature: 300 °C[3]

3. Oven Temperature Programs: The following table compares a standard, faster program with a program optimized for high resolution of closely eluting isomers.

Table 2: Sample GC Oven Temperature Programs

Parameter Standard Program High-Resolution Program Rationale for Change
Initial Temperature 60 °C 40 °C Lowering the start temperature increases retention of volatile components.[1]
Initial Hold Time 1 minute 2 minutes A longer hold ensures analytes are focused at the head of the column.
Temperature Ramp Rate 15 °C/min 5 °C/min A slower ramp rate is crucial for separating compounds with similar boiling points.[3][7]
Final Temperature 250 °C 250 °C Must be high enough to elute all components of interest.

| Final Hold Time | 2 minutes | 5 minutes | Ensures all high-boiling point compounds have eluted from the column. |

4. Optimization Procedure:

  • Begin analysis using the "High-Resolution Program" parameters.

  • If co-elution persists, further decrease the temperature ramp rate in small increments (e.g., to 3 °C/min or 2 °C/min).[7]

  • Adjust the carrier gas flow rate to find the optimal linear velocity that provides the narrowest peaks.

  • If resolution is still insufficient, consider changing to a column with different dimensions as outlined in Table 1.

References

Technical Support Center: Overcoming Co-elution of 5-Ethyl-3-methylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatographic (GC) analysis of 5-Ethyl-3-methylnonane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound possesses two chiral centers, leading to the existence of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) pair, as well as the (3R,5S) and (3S,5R) pair, are enantiomers, while other combinations are diastereomers. Separating these isomers is challenging due to their very similar physical and chemical properties, including close boiling points. Standard gas chromatography (GC) methods using non-polar stationary phases separate compounds primarily by boiling point and may not resolve these isomers, leading to co-elution.[1] The separation of enantiomers, in particular, requires the use of a chiral stationary phase.

Q2: What is co-elution and how can I detect it?

A2: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in a single, merged peak.[1] Signs of co-elution include peak fronting, tailing, or the appearance of a "shoulder" on the peak. However, perfect co-elution may result in a symmetrical peak, making it difficult to detect visually. The most reliable way to detect co-elution is by using a mass spectrometer (MS) as a detector. By examining the mass spectra across the peak, variations in the fragmentation pattern can indicate the presence of multiple components.

Q3: Which type of GC column is best suited for separating alkane isomers?

A3: For general separation of branched alkane isomers (diastereomers), high-resolution capillary columns with non-polar stationary phases are recommended.[1] These columns separate isomers based on differences in their boiling points. To separate enantiomers, a chiral stationary phase is mandatory.[2] Modified cyclodextrin-based columns are commonly used for the enantioseparation of chiral hydrocarbons.[3]

Q4: How do I choose between different chiral stationary phases?

A4: The selection of a chiral stationary phase depends on the specific enantiomers to be separated. For chiral alkanes, derivatized cyclodextrins are the most effective. The degree and type of substitution on the cyclodextrin (B1172386) molecule influence its enantioselectivity. It is often necessary to screen several different chiral columns to find the one that provides the best resolution for the specific isomers of interest.

Troubleshooting Guide

Issue 1: Poor resolution of diastereomers on a non-polar column.

If you are observing broad, overlapping peaks for the diastereomers of this compound on a standard non-polar column, consider the following troubleshooting steps.

Troubleshooting Workflow for Diastereomer Co-elution

start Poor Diastereomer Resolution step1 Optimize Oven Temperature Program start->step1 step2 Decrease Temperature Ramp Rate step1->step2 If still poor step3 Increase Column Length step2->step3 If still poor end_good Resolution Improved step2->end_good Success step4 Decrease Column Internal Diameter step3->step4 If still poor step3->end_good Success step5 Consider a Different Non-Polar Stationary Phase step4->step5 If still poor step4->end_good Success step5->end_good Success end_bad Co-elution Persists step5->end_bad No Improvement

Caption: Troubleshooting workflow for poor diastereomer resolution.

Parameter Optimization for Diastereomer Separation

ParameterRecommended ChangeRationale
Oven Temperature Program Lower the initial temperature and use a slower ramp rate (e.g., 1-2°C/min).A slower temperature ramp increases the interaction time of the analytes with the stationary phase, allowing for better separation of compounds with close boiling points.
Carrier Gas Flow Rate Optimize for the specific column dimensions and carrier gas (Helium or Hydrogen).Operating at the optimal linear velocity maximizes column efficiency.
Column Length Increase column length (e.g., from 30 m to 60 m).A longer column provides more theoretical plates, which enhances resolution.
Column Internal Diameter (ID) Decrease the column ID (e.g., from 0.25 mm to 0.18 mm).A smaller ID increases column efficiency and, therefore, resolution.
Issue 2: Inability to separate enantiomers.

If you have confirmed the presence of enantiomers through other analytical techniques but cannot resolve them on your GC system, the following guidance will help.

Workflow for Enantiomer Separation

start Enantiomers Co-elute step1 Confirm Use of a Chiral Stationary Phase start->step1 step2 Screen Different Chiral Columns step1->step2 If chiral column in use step3 Optimize Temperature Program step2->step3 Select best column step4 Check for Column Overload step3->step4 If resolution is still poor end_good Enantiomers Resolved step3->end_good Success step4->end_good Success end_bad Separation Unsuccessful step4->end_bad No Improvement

Caption: Logical steps for achieving enantiomeric separation.

Key Considerations for Chiral Separations

FactorRecommendationRationale
Stationary Phase Use a chiral stationary phase, typically a derivatized cyclodextrin column.Enantiomers have identical physical properties in a non-chiral environment. A chiral stationary phase provides a chiral environment necessary for differential interaction and separation.[2]
Temperature Lowering the analysis temperature often improves chiral resolution.The enthalpic differences in the interactions between the enantiomers and the chiral stationary phase are more pronounced at lower temperatures, leading to better separation.
Sample Concentration Avoid column overload by injecting a dilute sample.Overloading the column can lead to peak broadening and loss of resolution, masking the separation of enantiomers.

Experimental Protocols

Protocol 1: Separation of this compound Diastereomers

This protocol provides a starting point for the separation of the diastereomers of this compound using a standard non-polar GC column.

Workflow for Diastereomer Separation Protocol

prep Sample Preparation gc_setup GC-MS Setup prep->gc_setup injection Injection gc_setup->injection analysis Data Acquisition injection->analysis processing Data Processing analysis->processing

Caption: Experimental workflow for GC-MS analysis of diastereomers.

GC-MS Conditions for Diastereomer Analysis

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, 250°C, Split ratio 50:1
Oven Program 40°C (hold 5 min), ramp to 150°C at 2°C/min, hold for 10 min
MS Detector Mass spectrometer operating in electron ionization (EI) mode
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-250 amu
Injection Volume 1 µL
Sample Prep Dilute sample in hexane (B92381) (1 mg/mL)
Protocol 2: Enantioselective Separation of this compound Stereoisomers

This protocol outlines the conditions for the separation of all four stereoisomers of this compound using a chiral GC column.

GC Conditions for Enantiomer Analysis

ParameterValue
GC System Agilent 7890A or equivalent with FID
Column Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen, constant flow at 1.5 mL/min
Inlet Split/Splitless, 230°C, Split ratio 100:1
Oven Program 50°C (hold 2 min), ramp to 120°C at 1°C/min, hold for 20 min
Detector Flame Ionization Detector (FID), 250°C
Injection Volume 1 µL
Sample Prep Dilute sample in pentane (B18724) (0.5 mg/mL)

Data Presentation

The following tables provide an example of the expected impact of changing key GC parameters on the resolution of this compound isomers.

Table 1: Effect of GC Parameters on Diastereomer Resolution (Non-Chiral Column)

Parameter ChangedOriginal ValueNew ValueEffect on Resolution (Rs)Effect on Analysis Time
Temperature Ramp Rate 5°C/min2°C/minIncreaseIncrease
Column Length 30 m60 mIncreaseIncrease
Column ID 0.32 mm0.25 mmIncreaseNo significant change
Carrier Gas Flow 1.0 mL/min1.2 mL/min (Optimal)IncreaseDecrease

Table 2: Performance of Different Chiral Stationary Phases for Enantiomer Separation

Chiral Stationary PhaseSelectivity (α)Resolution (Rs)Comments
Derivatized α-Cyclodextrin 1.020.8Partial separation
Derivatized β-Cyclodextrin 1.051.6Baseline separation achieved
Derivatized γ-Cyclodextrin 1.01< 0.5Poor separation

References

Technical Support Center: Optimizing Grignard Reactions for 5-Ethyl-3-methylnonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-3-methylnonane via a Grignard reaction. Our focus is on optimizing reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a viable Grignard reaction strategy for synthesizing this compound?

A1: A robust two-step approach is recommended. The first step involves the synthesis of the tertiary alcohol, 5-Ethyl-3-methylnonan-5-ol, via a Grignard reaction. This is followed by the reduction of the alcohol to the desired alkane, this compound. There are two primary retrosynthetic pathways for the Grignard reaction step:

  • Route A: Reaction of sec-butylmagnesium bromide with 5-methyl-3-heptanone.

  • Route B: Reaction of propylmagnesium bromide with 2,4-dimethyl-3-hexanone.

Q2: Why are anhydrous conditions absolutely critical for a successful Grignard reaction?

A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including trace amounts of water, which leads to the protonation of the Grignard reagent to form an alkane.[1][2] This quenching reaction consumes the reagent, thereby reducing the overall yield of the desired alcohol.[1][2] It is imperative that all glassware is rigorously dried (e.g., flame-dried or oven-dried) and that anhydrous solvents are used throughout the experiment.[1][2]

Q3: My Grignard reaction is not starting. What are the common reasons and how can I initiate it?

A3: Failure to initiate is a frequent challenge in Grignard reactions. The primary causes include:

  • Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide.[1] To overcome this, you can activate the magnesium by gently crushing the turnings with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Presence of Moisture: As detailed in Q2, any moisture will inhibit the reaction. Ensure all components of your reaction setup are scrupulously dry.[1]

  • Purity of Alkyl Halide: Impurities in the alkyl halide can hinder the reaction. Using a freshly distilled or high-purity grade alkyl halide is recommended.

Q4: What are the major side reactions that can lower the yield of this compound?

A4: Several side reactions can compete with the desired product formation:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, resulting in a homocoupled alkane byproduct.[1] This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to maintain its low concentration.[1]

  • Enolization: If the ketone substrate is sterically hindered, the Grignard reagent may act as a base and deprotonate the ketone at the alpha-position, forming an enolate. This leads to the recovery of the starting ketone upon workup.[3] Using a less sterically hindered Grignard reagent or adding cerium(III) chloride can favor nucleophilic addition.[1]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol through a hydride transfer mechanism.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface (oxide layer).Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1]
Presence of moisture in glassware or solvent.Flame-dry all glassware under an inert atmosphere and use freshly opened or distilled anhydrous solvents.[1][2]
Low reaction temperature or low reactant concentration.Gently warm a single spot of the flask with a heat gun. Add a small amount of the alkyl halide directly to the magnesium before adding the solution.
Low Yield of Tertiary Alcohol Grignard reagent was quenched by moisture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incomplete reaction.Increase the reaction time and/or gently reflux the reaction mixture after the addition of the ketone.
Significant amount of starting ketone is recovered.The Grignard reagent acted as a base (enolization).[3] Consider using a less sterically hindered Grignard reagent or adding CeCl₃ to the reaction.[1]
Formation of a significant amount of a higher molecular weight byproduct.Wurtz-type coupling occurred.[1] Add the alkyl halide slowly to the magnesium turnings to keep its concentration low.[1]
Low Yield of Final Alkane Product Incomplete reduction of the tertiary alcohol.Ensure sufficient reducing agent is used and that the reaction conditions (temperature, time) are appropriate for the chosen reduction method.
Difficult purification.Due to the nonpolar nature of the product, separation from similar byproducts can be challenging.[2] Consider using high-performance liquid chromatography (HPLC) or fractional distillation for purification.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound via the formation of a tertiary alcohol intermediate followed by its reduction.

Protocol 1: Synthesis of 5-Ethyl-3-methylnonan-5-ol (via Route A)
  • Preparation of sec-butylmagnesium bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not initiate, add a crystal of iodine.

    • Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with 5-methyl-3-heptanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 5-methyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for at least one hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent via rotary evaporation to yield the crude 5-Ethyl-3-methylnonan-5-ol.

Protocol 2: Reduction of 5-Ethyl-3-methylnonan-5-ol to this compound
  • A common method for the reduction of a tertiary alcohol to an alkane is through a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

    • Dehydration: Treat the crude 5-Ethyl-3-methylnonan-5-ol with a strong acid such as sulfuric acid or phosphoric acid and heat to effect dehydration to a mixture of isomeric alkenes.

    • Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

Optimizing Reaction Conditions

The yield of the Grignard reaction can be influenced by several factors. The following table summarizes the expected trends when optimizing these conditions.

Parameter Condition Effect on Yield Rationale
Solvent Diethyl EtherGoodStandard solvent, good for initiation.
Tetrahydrofuran (THF)Often HigherBetter at solvating and stabilizing the Grignard reagent, especially for less reactive halides.[1]
2-Methyltetrahydrofuran (2-MeTHF)Comparable or HigherA greener alternative to THF that can offer improved performance.[1]
Temperature Low (0 °C) for Ketone AdditionHigherMinimizes side reactions like enolization and reduction.
Reflux for Grignard FormationHigherEnsures complete formation of the Grignard reagent.
Reactant Addition Slow, dropwise addition of alkyl halideHigherMinimizes Wurtz coupling by keeping the alkyl halide concentration low.[1]
Slow, dropwise addition of ketoneHigherHelps to control the exothermic reaction and prevent side reactions.
Additives Iodine or 1,2-dibromoethaneHigherActivates the magnesium surface to facilitate reaction initiation.[1]
Cerium(III) Chloride (CeCl₃)Higher (with hindered ketones)Enhances nucleophilic addition over enolization.[1]

Visualizing the Process

Experimental Workflow

G cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Reduction A Alkyl Halide + Anhydrous Ether C Grignard Reagent (R-MgX) A->C B Magnesium Turnings B->C E Tertiary Alkoxide Intermediate C->E D Ketone in Anhydrous Ether D->E G Tertiary Alcohol E->G Protonation F Aqueous Quench (e.g., NH4Cl) F->G H Reduction G->H I This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield of This compound q1 Reaction Initiated? start->q1 a1_yes Check for Side Reactions q1->a1_yes Yes a1_no Activate Mg (Iodine, Crushing) Ensure Anhydrous Conditions q1->a1_no No q2 Starting Ketone Recovered? a1_yes->q2 a2_yes Enolization Occurred - Use less hindered Grignard - Lower temperature - Add CeCl3 q2->a2_yes Yes a2_no Wurtz Coupling Product Observed? q2->a2_no No a3_yes Wurtz Coupling - Add alkyl halide slowly - Maintain dilute conditions a2_no->a3_yes Yes a3_no Incomplete Reduction - Check reducing agent - Optimize reduction conditions a2_no->a3_no No

Caption: A decision tree for troubleshooting low product yield.

References

Minimizing fragmentation of 5-Ethyl-3-methylnonane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of 5-Ethyl-3-methylnonane, particularly concerning molecular fragmentation.

Troubleshooting Guide: Minimizing Fragmentation

Excessive fragmentation of this compound can obscure the molecular ion peak, complicating mass determination and structural elucidation. The following table outlines common issues, their probable causes, and recommended solutions.

IssueProbable Cause(s)Recommended Solution(s)
Weak or Absent Molecular Ion Peak High-energy ionization technique (e.g., standard Electron Ionization - EI at 70 eV).Switch to a "soft" ionization technique such as Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI).[1][2]
In-source fragmentation due to high source temperature.Optimize the ion source temperature by systematically lowering it to find a balance between efficient ionization and minimal fragmentation.
High fragmentor/cone voltage inducing collisions.Reduce the fragmentor or cone voltage to decrease the energy of ions entering the mass analyzer.
Complex Spectrum with Numerous Fragment Ions "Hard" ionization conditions inherent to standard EI.Employ Chemical Ionization (CI) with a reagent gas like methane (B114726) or isobutane (B21531) to produce a less fragmented spectrum, often showing a prominent [M+H]⁺ ion.[1][3]
High collision energy in MS/MS experiments.For tandem mass spectrometry, perform a collision energy ramp experiment to identify the optimal energy that produces characteristic fragment ions without excessive cleavage.
Inconsistent Fragmentation Pattern Fluctuations in ion source conditions.Ensure the ion source is clean and properly maintained. Verify the stability of gas flows and temperatures.
Matrix effects from co-eluting compounds.Improve chromatographic separation to isolate this compound from interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to extensive fragmentation in mass spectrometry?

A1: this compound is a branched-chain alkane. Under high-energy ionization methods like standard Electron Ionization (EI), the C-C bonds at the branching points (C3 and C5) are particularly susceptible to cleavage. This is because the fragmentation leads to the formation of more stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branch point is often the most favored fragmentation pathway.[4] This extensive fragmentation results in a low abundance or even complete absence of the molecular ion peak.

Q2: What are the expected major fragment ions for this compound in an EI mass spectrum?

  • Cleavage alpha to the C5 ethyl group: Loss of a butyl radical (C4H9•, 57 u) to form a C8H17⁺ ion (m/z 113). Loss of a propyl radical (C3H7•, 43 u) is also possible.

  • Cleavage alpha to the C3 methyl group: Loss of a hexyl radical (C6H13•, 85 u) to form a C6H13⁺ ion (m/z 85). Loss of an ethyl radical (C2H5•, 29 u) is also likely.

A series of smaller alkyl and alkenyl cations (e.g., m/z 29, 43, 57, 71) corresponding to further fragmentation will also be present.

Q3: Which soft ionization technique is most suitable for analyzing this compound?

A3: The choice of soft ionization technique depends on the available instrumentation and experimental goals.

  • Chemical Ionization (CI): This is an excellent choice for obtaining a clear molecular weight confirmation. It produces significantly less fragmentation than EI, often resulting in a prominent protonated molecule [M+H]⁺ at m/z 171.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of nonpolar compounds like alkanes.[2][7] It typically yields [M-H]⁺ ions, although other adducts can be formed.[7]

  • Atmospheric Pressure Photoionization (APPI): APPI is also highly effective for nonpolar analytes and can be more sensitive than APCI.[8][9] It often requires a dopant to assist in the ionization of saturated hydrocarbons.

Q4: Can I use Electrospray Ionization (ESI) for this compound analysis?

A4: Standard ESI is generally not suitable for nonpolar, non-ionizable molecules like alkanes. However, some specialized ESI techniques, such as using nonpolar solvents and specific instrumental conditions, have shown promise for ionizing nonpolar compounds, though this is not a routine application.[10] For this analyte, CI, APCI, or APPI would be more conventional and reliable choices.

Comparative Data on Ionization Techniques for Alkanes

The following table provides a qualitative and quantitative comparison of different ionization techniques for the analysis of branched alkanes.

Ionization TechniqueTypical FragmentationMolecular Ion AbundanceCommon Adducts/IonsNotes
Electron Ionization (EI) ExtensiveVery Low to AbsentM⁺•Provides structural information through fragmentation patterns but often fails to show the molecular ion.[6]
Chemical Ionization (CI) MinimalHigh[M+H]⁺Excellent for molecular weight determination with significantly reduced fragmentation.[3][6]
Atmospheric Pressure Chemical Ionization (APCI) Low to ModerateModerate to High[M-H]⁺, [M-3H]⁺, [M-3H+H₂O]⁺Robust technique for nonpolar compounds; fragmentation can be controlled by optimizing source parameters.[7]
Atmospheric Pressure Photoionization (APPI) LowHighM⁺•, [M+H]⁺Often more sensitive than APCI for nonpolar compounds; may require a dopant.[8][11]

Experimental Protocols

Chemical Ionization (CI) Protocol

This protocol outlines the general steps for analyzing this compound using a GC-CI-MS system.

  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a concentration of approximately 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-1ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Chemical Ionization (Positive).

    • Reagent Gas: Methane or isobutane are common choices.[3] Methane provides more energy, potentially leading to slightly more fragmentation, while isobutane is "softer."

    • Reagent Gas Pressure: Typically around 1 torr within the ion source.[1]

    • Ion Source Temperature: 150-250 °C. Optimization is crucial; start at a lower temperature to minimize fragmentation.

    • Electron Energy: 100-200 eV.

    • Mass Range: m/z 50-250.

Atmospheric Pressure Chemical Ionization (APCI) Protocol

This protocol is for the analysis of this compound using an LC-APCI-MS system.

  • Sample Preparation: Dissolve the sample in a non-polar solvent compatible with normal-phase chromatography (e.g., hexane, isooctane) at a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: Normal-phase column (e.g., silica, cyano).

    • Mobile Phase: Isocratic elution with a non-polar solvent like hexane or a gradient with a slightly more polar modifier.

    • Flow Rate: 0.2-1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: APCI (Positive).

    • Vaporizer Temperature: 350-450 °C. A higher temperature is needed to ensure complete vaporization of the non-polar analyte.[7]

    • Capillary Temperature: 250-300 °C. Lowering this temperature can sometimes reduce fragmentation.[7]

    • Corona Discharge Current: 3-5 µA.

    • Sheath and Auxiliary Gas Flow: Optimize according to the instrument manufacturer's recommendations.

    • Mass Range: m/z 50-250.

Visualizations

TroubleshootingWorkflow start Start: Excessive Fragmentation of this compound check_ionization Is a 'hard' ionization technique (EI) being used? start->check_ionization soft_ionization Switch to a soft ionization technique (CI, APCI, APPI) check_ionization->soft_ionization Yes check_source_params Are ion source parameters (temperature, voltage) optimized? check_ionization->check_source_params No soft_ionization->check_source_params optimize_source Systematically lower source temperature and fragmentor voltage check_source_params->optimize_source No check_chromatography Is the analyte peak chromatographically pure? check_source_params->check_chromatography Yes optimize_source->check_chromatography optimize_separation Improve GC/LC separation to resolve co-eluting species check_chromatography->optimize_separation No end End: Minimized Fragmentation, Strong Molecular Ion Peak check_chromatography->end Yes optimize_separation->end

Caption: A workflow diagram for troubleshooting excessive fragmentation.

SoftIonization cluster_EI Hard Ionization (EI) cluster_CI Soft Ionization (CI) M_EI Analyte Molecule (M) EI_process High-Energy Electron Beam (70 eV) M_EI->EI_process M_plus_EI [M]⁺• (High Energy) EI_process->M_plus_EI Fragments_EI Extensive Fragmentation (F1⁺, F2⁺, F3⁺...) M_plus_EI->Fragments_EI M_CI Analyte Molecule (M) CI_process Reagent Gas Ions (e.g., CH₅⁺) M_CI->CI_process MH_plus_CI [M+H]⁺ (Low Energy) CI_process->MH_plus_CI Fragments_CI Minimal Fragmentation MH_plus_CI->Fragments_CI

Caption: Comparison of hard (EI) and soft (CI) ionization mechanisms.

References

Technical Support Center: Purity Analysis and Impurity Removal for 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and purification of 5-Ethyl-3-methylnonane. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: While the exact impurity profile can vary depending on the synthesis route and storage conditions, common impurities in branched alkanes like this compound may include:

  • Structural Isomers: Other C12 alkanes with different branching patterns are common impurities.[1][2][3][4] These isomers often have very similar boiling points, making them challenging to separate by distillation.

  • Unreacted Starting Materials: If synthesized, residual reactants from the chemical synthesis may be present.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of other hydrocarbons or functionalized compounds.

  • Solvent Residues: Traces of solvents used during synthesis or purification may remain.

  • Degradation Products: Although generally stable, prolonged exposure to heat or light in the presence of oxygen can lead to oxidative degradation products.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for analyzing the purity of volatile, non-polar compounds like this compound. GC provides high-resolution separation of components in a mixture, while MS allows for their identification based on their mass-to-charge ratio and fragmentation patterns. For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust and sensitive method.

Q3: What are the primary methods for purifying this compound?

A3: The most effective purification methods for this compound are fractional distillation and preparative gas chromatography.

  • Fractional Distillation is suitable for separating compounds with different boiling points.[5] For closely boiling isomers, a distillation column with a high number of theoretical plates is required.

  • Preparative Gas Chromatography (Prep-GC) offers very high separation efficiency and is ideal for isolating high-purity this compound, especially when dealing with isomeric impurities.

Troubleshooting Guides

Fractional Distillation
IssuePossible CauseRecommended Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer distillation column or a column with more efficient packing material (e.g., structured packing).
Fluctuating heating rate causing inconsistent vaporization.Use a stable heating source like a heating mantle with a stirrer for even heat distribution.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Product Contamination Bumping of the liquid in the distillation flask.Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.
No Product Distilling Over Thermometer placement is incorrect.Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Insufficient heating.Gradually increase the temperature of the heating mantle.
Preparative Gas Chromatography
IssuePossible CauseRecommended Solution
Overlapping Peaks Inappropriate column or temperature program.Optimize the GC method by using a column with a different stationary phase or by adjusting the temperature ramp rate.
Column overloading.Reduce the injection volume or the concentration of the sample.
Low Recovery of Purified Product Sample decomposition in the injector or column.Lower the injector and/or oven temperature. Ensure the carrier gas is of high purity and free of oxygen.
Inefficient trapping of the collected fraction.Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a high-purity solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup (Typical Conditions):

    • Injection Port: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.

    • MS Ion Source: 230°C

    • MS Quadrupole: 150°C

    • Scan Range: 40-400 m/z

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all detected compounds to determine the relative purity.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or Raschig ring-packed), a condenser, and a collection flask.

  • Sample Charging: Add the crude this compound sample and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation:

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the temperature at the head of the column.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fraction using GC-MS as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Purity Analysis of a this compound Sample Before and After Fractional Distillation.

CompoundRetention Time (min)Area % (Crude Sample)Area % (Purified Sample)
Hexane (Solvent)3.52.1< 0.1
3,5-Dimethyldecane (Isomer)10.23.50.8
This compound10.592.899.0
Other C12 Isomers10.7-11.01.60.2

Mandatory Visualizations

Purity_Analysis_Workflow cluster_analysis Purity Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product Sample Crude this compound Sample Dilution Dilute in Hexane Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS PurityCheck Purity > 99%? GCMS->PurityCheck Purification Fractional Distillation or Preparative GC PurityCheck->Purification No FinalProduct High-Purity Product PurityCheck->FinalProduct Yes PurifiedSample Purified this compound Purification->PurifiedSample PurifiedSample->GCMS Re-analyze

Caption: Workflow for the purity analysis and purification of this compound.

Troubleshooting_Logic Start Impure Sample Detected IdentifyImpurities Identify Impurities by GC-MS Start->IdentifyImpurities Decision Nature of Impurities? IdentifyImpurities->Decision VolatileImpurities Different Boiling Points Decision->VolatileImpurities Volatile IsomericImpurities Similar Boiling Points Decision->IsomericImpurities Isomeric FractionalDistillation Perform Fractional Distillation VolatileImpurities->FractionalDistillation PrepGC Perform Preparative GC IsomericImpurities->PrepGC End Pure Sample FractionalDistillation->End PrepGC->End

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Stereoselective Synthesis of 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 5-Ethyl-3-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges in synthesizing this compound with high stereoselectivity revolve around controlling the two chiral centers at the C3 and C5 positions. Key difficulties include:

  • Diastereocontrol: Achieving a high diastereomeric ratio (d.r.) between the (3R,5S), (3S,5R), (3R,5R), and (3S,5S) isomers.

  • Enantiocontrol: Ensuring a high enantiomeric excess (e.e.) for the desired enantiomer.

  • Purification: Separating the desired stereoisomer from the other diastereomers and enantiomers, which often have very similar physical properties.

  • Multi-step Synthesis: The synthesis is often lengthy, and maintaining stereochemical integrity throughout the sequence can be challenging.

Q2: Which general strategies are most effective for establishing the stereocenters in acyclic systems like this compound?

Several reliable strategies can be employed, often in combination:

  • Chiral Pool Synthesis: Starting from readily available enantiopure precursors.

  • Auxiliary-Mediated Reactions: Using a temporary chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or a conjugate addition.

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer. This is common in reactions like asymmetric hydrogenation or allylic alkylation.

  • Substrate-Controlled Synthesis: Where an existing stereocenter in the molecule directs the formation of a new one.

Q3: How can I confirm the stereochemistry of my final product?

Confirming the absolute and relative stereochemistry is critical. Common methods include:

  • Chiral Chromatography: Chiral HPLC or GC can be used to separate and quantify the different stereoisomers.

  • NMR Spectroscopy: Advanced NMR techniques, such as NOESY, can help determine the relative stereochemistry. Comparison of spectral data with known compounds is also a powerful tool.

  • X-ray Crystallography: If a suitable crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

  • Optical Rotation: Measurement of the specific rotation and comparison with literature values for known stereoisomers can help in assigning the configuration.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in the Key Stereocenter-Forming Step

Question: I am performing a chiral auxiliary-mediated alkylation to set the C3 stereocenter, but I am observing a low diastereomeric ratio (e.g., < 80:20 d.r.). What can I do to improve this?

Answer: Low diastereoselectivity in auxiliary-mediated reactions can stem from several factors. Here are some troubleshooting steps:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the major diastereomer. Try running the reaction at -78 °C or even lower if your solvent system allows.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. If you are using a polar aprotic solvent like THF, consider switching to a less coordinating solvent like toluene (B28343) or dichloromethane (B109758) to potentially increase steric differentiation.

  • Counter-ion Effects: The Lewis acidity of the metal counter-ion (e.g., Li+, Na+, K+) can influence the chelation state of the enolate. Using additives like LiCl can sometimes alter aggregation and improve selectivity.

  • Steric Bulk: The steric bulk of both the electrophile and the chiral auxiliary is crucial. A bulkier auxiliary or a slight modification to the electrophile might create a more ordered transition state, leading to higher selectivity.

Problem 2: Poor Enantiomeric Excess in a Catalytic Asymmetric Reaction

Question: My asymmetric hydrogenation to set the C5 stereocenter is resulting in a low enantiomeric excess (< 90% e.e.). How can I optimize this?

Answer: Low enantiomeric excess in asymmetric catalysis is a common issue. Consider the following optimizations:

  • Catalyst and Ligand Screening: The choice of metal precursor and chiral ligand is paramount. It is often necessary to screen a variety of ligands to find the optimal combination for your specific substrate.

  • Hydrogen Pressure: The pressure of H2 gas can influence the reaction kinetics and, consequently, the enantioselectivity. Both increasing and decreasing the pressure from your current setpoint should be explored.

  • Solvent and Additives: The reaction solvent can affect catalyst solubility and activity. Additionally, small amounts of additives (e.g., acids or bases) can sometimes have a profound impact on the catalyst's performance.

  • Substrate Purity: Impurities in the substrate can sometimes poison the catalyst or interfere with the catalytic cycle. Ensure your starting material is of the highest possible purity.

Problem 3: Difficulty in Removing the Chiral Auxiliary

Question: I have successfully performed my diastereoselective alkylation, but now I am struggling to remove the chiral auxiliary without racemization or side reactions. What are some robust methods?

Answer: The cleavage of a chiral auxiliary is a critical step that must be carefully planned. The optimal method depends on the type of auxiliary used (e.g., Evans oxazolidinone, SAMP/RAMP hydrazone).

  • For Evans Auxiliaries: Standard methods include reduction with LiAlH4 or LiBH4 to yield the corresponding alcohol, or hydrolysis with LiOH/H2O2 to give the carboxylic acid. If these are too harsh, milder transesterification methods can be attempted.

  • For SAMP/RAMP Auxiliaries: Cleavage is typically achieved by ozonolysis or acidic hydrolysis. Ensure that the conditions are not so harsh that they cause epimerization at the newly formed stereocenter.

  • Protecting Groups: If your molecule contains other sensitive functional groups, ensure they are adequately protected before attempting auxiliary cleavage.

Quantitative Data Summary

The following table summarizes typical results for common stereoselective reactions that could be applied in the synthesis of this compound. These are representative data and will vary based on the specific substrate and conditions.

Reaction TypeKey ReagentsSubstrate TypeTypical Yield (%)Typical d.r.Typical e.e. (%)Reference
Evans Asymmetric AlkylationEvans Oxazolidinone, LDA, Alkyl HalideAcyl Oxazolidinone85-95>95:5>99
Myers Asymmetric AlkylationPseudoephedrine Amide, LDA, Alkyl HalideAmide80-90>98:2>99
Asymmetric Conjugate AdditionOrganocuprate, Chiral Ligandα,β-Unsaturated Ketone75-95N/A90-99
Asymmetric HydrogenationRu-BINAP, H2β-Ketoester>95N/A>98

Experimental Protocols

Protocol: Evans Asymmetric Alkylation for C3 Stereocenter

This protocol describes a general procedure for the diastereoselective alkylation of an acyl oxazolidinone, a key step that could be used to set the C3 methyl group in a precursor to this compound.

  • Acylation: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride (e.g., hexanoyl chloride) in the presence of a base like triethylamine (B128534) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base, typically lithium diisopropylamide (LDA), is added dropwise to form the corresponding lithium enolate.

  • Alkylation: The electrophile (e.g., methyl iodide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing the alkylation to proceed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for instance, by reduction with LiBH4 to yield the chiral alcohol, which is a precursor to the C3-methylated fragment of this compound.

Visualizations

Stereoselective_Synthesis_Workflow cluster_synthesis Synthetic Pathway start_end start_end process process decision decision output output A Starting Material (e.g., Achiral Ketone) B Key Stereoselective Reaction (e.g., Asymmetric Alkylation) A->B Chiral Auxiliary + Reagents C Diastereomeric Mixture B->C D Purification (Chromatography) C->D E Pure Diastereomer D->E F Further Transformations E->F G Final Product (this compound) F->G

Caption: General workflow for the stereoselective synthesis of a chiral molecule.

Troubleshooting_Decision_Tree problem problem question question solution solution p1 Low Diastereoselectivity q1 Is reaction at low temp (-78°C)? p1->q1 s1 Lower Reaction Temperature q1->s1 No q2 Is solvent non-coordinating? q1->q2 Yes s2 Switch to Toluene or CH2Cl2 q2->s2 No q3 Have you tried LiCl additive? q2->q3 Yes s3 Add LiCl to alter chelation q3->s3 No s4 Consider bulkier auxiliary/electrophile q3->s4 Yes

Caption: Decision tree for troubleshooting low diastereoselectivity in alkylation reactions.

Technical Support Center: Enhancing NMR Signal-to-Noise for 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Nuclear Magnetic Resonance (NMR) experiments to enhance the signal-to-noise ratio (SNR) for 5-Ethyl-3-methylnonane, a representative non-polar, branched alkane.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio in ¹³C NMR for this compound challenging?

A1: The primary challenges stem from the inherent properties of the ¹³C isotope and the structure of long-chain alkanes. The NMR-active ¹³C isotope has a low natural abundance of only 1.1%. Additionally, carbon nuclei, particularly quaternary carbons within the alkane structure, can have long spin-lattice relaxation times (T₁). If the delay between successive scans is too short, these nuclei do not fully relax, leading to signal saturation and reduced intensity.

Q2: What is the most effective way to improve the signal-to-noise ratio for a dilute sample of this compound?

A2: For dilute samples, utilizing a cryoprobe is the most effective hardware solution, potentially increasing the SNR by a factor of 3 to 5 compared to a room-temperature probe.[1][2] This allows for the acquisition of high-quality data in a significantly shorter time. In terms of acquisition parameters, increasing the number of scans is a direct way to improve SNR, which is proportional to the square root of the number of scans.[3][4]

Q3: How does the choice of solvent affect the NMR analysis of a non-polar compound like this compound?

A3: For non-polar compounds, deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent.[5] A good solvent should completely dissolve the sample to ensure a homogeneous solution, which is crucial for proper shimming and achieving sharp spectral lines.[6] Solvents with low viscosity are preferable as they allow for better sample rotation and can lead to narrower peaks.[7] While the primary purpose of the deuterated solvent is to provide a lock signal, its interaction with the analyte is minimal for non-polar compounds.

Q4: I am observing severe signal overlap in the ¹H NMR spectrum of this compound. What can I do to resolve this?

A4: Severe signal overlap is common for long-chain alkanes due to the similar chemical environments of many protons.[8] To address this, two-dimensional (2D) NMR experiments are highly recommended. Techniques like COSY (Correlation Spectroscopy) can help identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, effectively spreading the proton signals out in a second dimension based on the carbon chemical shifts.[9][10]

Q5: What are DEPT, HSQC, and HMBC, and how can they help in the structural elucidation of this compound?

A5: These are advanced NMR techniques crucial for unambiguous structural assignment:

  • DEPT (Distortionless Enhancement by Polarization Transfer) is a 1D experiment that helps differentiate between CH, CH₂, and CH₃ groups.[11][12][13] Quaternary carbons are not observed in DEPT spectra.

  • HSQC (Heteronuclear Single Quantum Coherence) is a 2D experiment that shows correlations between protons and the carbons they are directly bonded to (one-bond C-H correlation).[14][15] It is highly effective for resolving proton signal overlap.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation) is a 2D experiment that reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations).[16][17] This is invaluable for connecting different parts of the molecule and assigning quaternary carbons.[18]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio (SNR) 1. Dilute sample.2. Insufficient number of scans.3. Incorrect pulse angle.4. Poor shimming.1. Increase sample concentration if possible. For mass-limited samples, use a smaller diameter NMR tube (e.g., Shigemi tube).2. Increase the number of scans. Remember that doubling the SNR requires quadrupling the number of scans.[3]3. For ¹³C NMR, a shorter pulse width (e.g., 30-45°) can be beneficial for carbons with long T₁ relaxation times.[4]4. Carefully shim the magnet to ensure a homogeneous magnetic field.[19]
Broad NMR Peaks 1. Poor shimming.2. Sample inhomogeneity (undissolved material).3. High sample viscosity.1. Re-shim the magnet carefully, focusing on Z1 and Z2 for routine adjustments.[19]2. Ensure the sample is fully dissolved. Filter the sample into the NMR tube to remove any particulate matter.[6]3. If the sample concentration is very high, consider diluting it slightly.
Severe Signal Overlap in ¹H NMR The similar chemical environments of many protons in the long aliphatic chain of this compound.[8]1. Acquire the spectrum on a higher field NMR spectrometer if available.2. Perform 2D NMR experiments like COSY and HSQC to disperse the signals.[9][10]3. Consider "pure shift" NMR experiments if the necessary hardware and software are available, as these can collapse multiplets into singlets, significantly reducing overlap.[20]
Missing Quaternary Carbon Signals in ¹³C NMR Long T₁ relaxation times of quaternary carbons leading to signal saturation.1. Increase the relaxation delay (d1) to at least 5 times the longest expected T₁.2. Use a smaller pulse angle (e.g., 30°) to reduce saturation.[4]3. If sensitivity is very low, consider using a paramagnetic relaxation agent like Cr(acac)₃, but be aware this will broaden all signals.
Inaccurate Integrals in Quantitative NMR 1. Incomplete relaxation between scans.2. Non-uniform excitation due to incorrect pulse angle.1. For quantitative ¹H NMR, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁).2. Use a calibrated 90° pulse for ¹H NMR and a pulse program with inverse-gated decoupling for quantitative ¹³C NMR to suppress the Nuclear Overhauser Effect (NOE).[21]

Data Presentation: SNR Enhancement Techniques

Technique Principle of SNR Enhancement Expected SNR Improvement Considerations
Increasing Number of Scans (N) Signal averages coherently, while noise averages incoherently.Proportional to the square root of N (√N).[3]Time-consuming; doubling SNR requires a four-fold increase in experiment time.
Using a Cryoprobe Cooling the detection coils and preamplifiers reduces thermal noise.3 to 5-fold increase over a room-temperature probe.[2][22]Higher initial and maintenance costs.
Higher Magnetic Field (B₀) Increases the population difference between spin states.Proportional to B₀^(3/2).[2]Higher instrument cost. Provides better spectral dispersion, which also helps with signal overlap.
Optimizing Pulse Angle For ¹³C NMR, smaller flip angles reduce saturation of nuclei with long T₁ relaxation times.Varies depending on the specific nucleus and relaxation times.May slightly reduce the signal intensity per scan for fully relaxed nuclei.

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition for this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

    • Cap the tube and wipe the outside clean.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field by adjusting the Z1 and Z2 shim coils to maximize the lock level. For higher-quality spectra, a full shimming routine may be necessary.[19]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm (centered around 5-6 ppm).

    • Acquisition Time (aq): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds (sufficient for most protons in alkanes).

    • Number of Scans (ns): 8-16 scans for a moderately concentrated sample. Increase as needed for dilute samples.

    • Pulse Angle: 90°.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: 200-220 ppm (centered around 100 ppm).

    • Acquisition Time (aq): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. For better quantification of quaternary carbons, increase to 10-20 seconds.

    • Number of Scans (ns): 128 scans or more, depending on the sample concentration and desired SNR.

    • Pulse Angle: 30-45° to mitigate saturation of carbons with long T₁ relaxation times.[4]

Protocol 2: 2D HSQC Experiment for this compound
  • Prerequisites: A high-quality 1D ¹H spectrum is required to determine the spectral width and offset for the proton dimension.

  • Instrument Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • HSQC Acquisition:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2 on Bruker instruments).

    • ¹H Dimension (F2): Use the spectral width and offset determined from the 1D ¹H spectrum.

    • ¹³C Dimension (F1): Set the spectral width to cover the expected range of aliphatic carbon signals (e.g., 0-60 ppm).

    • Number of Scans (ns): 2-8 scans per increment, depending on sample concentration.

    • Number of Increments (in F1): 256-512 for good resolution in the carbon dimension.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition prep1 Dissolve 5-10 mg in ~0.6 mL CDCl3 prep2 Filter into NMR tube prep1->prep2 setup1 Insert Sample & Lock prep2->setup1 setup2 Shim Magnet setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Acquire 1D Proton Spectrum setup3->acq1 acq2 Optimize Parameters (ns, d1) acq1->acq2 acq3 Acquire 1D Carbon & DEPT acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4

Caption: Experimental workflow for NMR analysis.

troubleshooting_tree cluster_scans cluster_sample cluster_hardware start Low SNR in Spectrum? increase_scans Increase Number of Scans start->increase_scans Yes end_node Problem Solved start->end_node No check_snr1 SNR Adequate? increase_scans->check_snr1 check_conc Sample Concentrated? check_snr1->check_conc No check_snr1->end_node Yes increase_conc Increase Concentration / Use Microtube check_conc->increase_conc No use_cryo Use Cryoprobe if Available check_conc->use_cryo Yes increase_conc->use_cryo use_cryo->end_node

Caption: Troubleshooting low signal-to-noise ratio.

References

Preventing sample degradation of 5-Ethyl-3-methylnonane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support CenterAnalysis of 5-Ethyl-3-methylnonane

This technical support guide is designed for researchers, scientists, and drug development professionals to provide robust strategies for preventing sample degradation of this compound during analytical procedures. By addressing common challenges through troubleshooting guides and frequently asked questions, this document aims to ensure sample integrity and enhance data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during analysis?

A1: this compound is a branched-chain alkane with the molecular formula C12H26.[1] While branched alkanes are generally more chemically stable than their straight-chain counterparts, the primary challenge during analysis is not chemical breakdown but physical loss.[2][3][4] Its volatility makes it susceptible to evaporative losses, and its nonpolar nature can lead to adsorption onto surfaces of sample containers and analytical instrumentation.

Q2: What are the primary causes of sample loss for this compound?

A2: The main causes of analyte loss are:

  • Volatility: Evaporation of the analyte from the sample solution, especially at room temperature or during sample preparation steps.[5]

  • Adsorption: The compound can adsorb to the surfaces of glass or plastic vials, pipette tips, and the GC inlet liner, leading to lower recovery.[6]

  • Improper Storage: Storing samples at inappropriate temperatures or in poorly sealed containers can accelerate degradation and loss.[5][7][8]

  • Contamination: Introduction of interfering compounds from solvents, equipment, or the environment can obscure or co-elute with the analyte peak.[9]

Q3: What is the recommended analytical technique for this compound?

A3: Gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), is the preferred method for the analysis of volatile organic compounds (VOCs) like this compound.[10][11][12][13] This technique offers the necessary separation and sensitivity for accurate quantification. Headspace or purge-and-trap techniques can also be employed for sample introduction.[10][14]

Q4: How should I store my this compound samples and standards?

A4: To ensure stability, store samples and standards in a cool, dry, and dark environment, such as a refrigerator (2°C to 8°C) or freezer.[5] Use amber glass vials with PTFE-lined screw caps (B75204) or crimp seals to minimize evaporation and prevent light-induced degradation.[5] The container size should be matched to the sample volume to reduce headspace.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Analyte Peak 1. Sample Loss due to Volatility: The analyte has evaporated during storage, preparation, or injection.[15] 2. Adsorption to Surfaces: The analyte is sticking to vials, caps, liners, or the column.[6][16] 3. Incorrect GC Parameters: Inlet temperature is too low for efficient vaporization or too high, causing degradation.1. Keep samples cold (0°C or colder) before and during preparation.[15] Work quickly and minimize the time vials are open. Use vials with minimal headspace. 2. Use silanized glass vials and liners to reduce active sites.[6] Consider using a solvent rinse of the vial to recover adsorbed analyte. 3. Optimize the inlet temperature. For C12 hydrocarbons, a temperature around 250°C is a good starting point.
Decreasing Peak Area in Replicate Injections 1. Evaporation from Autosampler Vial: The vial septum is not sealing properly after repeated punctures. 2. System Activity: Active sites in the GC inlet or column are adsorbing the analyte.[17] 3. Sample Depletion in Headspace Analysis: Repeated sampling from the same vial depletes the headspace concentration.1. Use high-quality septa and replace vials after a limited number of injections. Ensure the autosampler needle is not excessively large for the septum. 2. "Prime" the system by injecting a high-concentration standard to saturate active sites before running samples.[17] Perform regular maintenance, including replacing the liner and trimming the column.[17] 3. Prepare fresh vials for each injection or use a larger sample volume to ensure equilibrium is maintained.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: The amount of analyte injected is too high for the column's capacity.[9] 2. Active Sites: Interactions between the analyte and the column or liner.[9] 3. Inappropriate Flow Rate: Carrier gas flow is too low or too high, leading to poor chromatography.1. Dilute the sample or reduce the injection volume.[18] 2. Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization if tailing persists, although this is less common for alkanes. 3. Optimize the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.
Presence of Ghost Peaks or Carryover 1. Syringe Contamination: Residue from a previous, more concentrated sample is injected.[9] 2. Inlet Contamination: Non-volatile residues in the inlet liner can trap and later release the analyte. 3. Column Bleed: Degradation of the column's stationary phase at high temperatures.1. Implement a robust syringe cleaning protocol with multiple solvent rinses between injections.[9] 2. Replace the inlet liner and septum regularly. Perform a bake-out of the inlet if contamination is suspected.[17] 3. Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.

Visualized Workflows and Logic

General Analytical Workflow

The following diagram outlines the recommended workflow for the analysis of this compound, emphasizing key stages where sample integrity must be maintained.

cluster_prep Sample Preparation (Cold Conditions) cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection in Silanized Vial Storage 2. Storage (2-8°C, Min Headspace) SampleCollection->Storage StandardPrep 3. Standard/Sample Dilution (Cold Solvent, Quick) Storage->StandardPrep Injection 4. Autosampler Injection (Use fresh vial) StandardPrep->Injection Separation 5. GC Separation (Appropriate Column/Parameters) Injection->Separation Detection 6. MS Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification start Problem: Low Analyte Recovery check_std Run a fresh, trusted calibration standard start->check_std std_ok Standard OK? check_std->std_ok issue_instrument Issue is likely instrumental std_ok->issue_instrument Yes issue_standard Standard has degraded. Prepare fresh. std_ok->issue_standard No check_maintenance Check GC Maintenance (Liner, Septum, Column Trim) issue_instrument->check_maintenance maintenance_ok Maintenance OK? check_maintenance->maintenance_ok perform_maintenance Perform routine maintenance maintenance_ok->perform_maintenance No issue_sample_prep Issue is likely Sample Handling/Prep maintenance_ok->issue_sample_prep Yes review_prep Review sample prep: - Storage Temp? - Vial Seals? - Minimize Air Exposure? issue_sample_prep->review_prep

References

Troubleshooting peak tailing for 5-Ethyl-3-methylnonane in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing for the non-polar compound 5-Ethyl-3-methylnonane in liquid chromatography.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to peak tailing of this compound.

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge. In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of your results.[1]

The degree of tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values above 1.5 often indicate a significant problem that needs to be addressed.

Q2: My this compound peak is tailing. What are the most likely causes for a non-polar compound like this?

A2: For a non-polar, hydrophobic compound such as this compound, the causes of peak tailing often differ from those affecting polar or basic compounds. The most probable causes include:

  • Physical Issues in the HPLC System: Problems like extra-column dead volume from improperly fitted tubing or a void at the head of the column can cause tailing for all peaks in the chromatogram.[2][3]

  • Column Contamination: Accumulation of non-volatile residues from previous samples on the column inlet can create active sites that lead to peak distortion.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Even non-polar compounds can experience this effect.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[4][5]

Q3: How can I differentiate between these potential causes?

A3: A systematic approach is key. Here’s a logical workflow to diagnose the issue:

  • Observe All Peaks: If all peaks in your chromatogram are tailing, the problem is likely a physical issue with the system (e.g., dead volume, column void).[2]

  • Inject a Light Hydrocarbon: As a diagnostic tool, injecting a simple, light hydrocarbon can help determine if the issue is flow path related. If this compound, which should not exhibit strong chemical interactions, also tails, it points towards a physical problem in the system.[6]

  • Perform a Dilution Series: To check for mass overload, prepare and inject a series of dilutions of your sample. If the peak shape improves (i.e., the tailing factor decreases) with dilution, then you are likely overloading the column.

  • Evaluate Your Sample Solvent: Compare the composition of your sample solvent to your mobile phase. If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile (B52724) when your mobile phase is 70% acetonitrile), this is a likely cause. Try dissolving your sample in the mobile phase.

Q4: What kind of column and mobile phase are suitable for analyzing this compound?

A4: For a non-polar compound like this compound, a reversed-phase separation is appropriate. Here are some general recommendations:

  • Column: A standard C18 or C8 column is a good starting point. These columns have a hydrophobic stationary phase that will retain the non-polar analyte.

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is typically used. For this compound, you will likely need a high percentage of the organic modifier to achieve a reasonable retention time.

Q5: Could secondary interactions with the column's stationary phase still be an issue for a non-polar analyte?

A5: While less common than with polar or basic compounds, secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase can still contribute to peak tailing, especially on older or lower-quality columns. If you have ruled out other causes, consider using a modern, high-purity, end-capped C18 column, which has fewer active silanol sites.

Quantitative Data Summary

The composition of the sample solvent relative to the mobile phase can have a significant impact on peak shape. The following table, based on representative data, illustrates how using a sample solvent with a higher percentage of organic modifier (a stronger solvent in reversed-phase) than the mobile phase can lead to peak distortion.

% Acetonitrile in Sample SolventUSP Tailing Factor (Approximate)Peak Shape Observation
10%1.05Symmetrical Peak
30%0.90Slight Peak Fronting
50%0.80Noticeable Peak Fronting
70%0.70Significant Peak Fronting
90%0.60Severe Peak Fronting

Data is illustrative and based on trends observed in experimental data for hydrophobic analytes where a strong sample solvent was used.[7] This demonstrates that for optimal peak shape, the sample should ideally be dissolved in the mobile phase or a solvent with a weaker elution strength.

Experimental Protocols

Protocol 1: Diagnosing Mass Overload

Objective: To determine if the observed peak tailing is due to injecting too high a concentration of this compound.

Methodology:

  • Prepare a Stock Solution: Create a stock solution of this compound at the concentration you are currently using.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution. A good starting point is a 1:5, 1:10, and 1:50 dilution.

  • Sequential Injections: Inject the samples sequentially, starting with the most dilute sample and progressing to the most concentrated.

  • Data Analysis:

    • Measure the tailing factor for the this compound peak in each chromatogram.

    • Interpretation:

      • If the peak tailing decreases significantly as the concentration decreases, with the most dilute sample showing a symmetrical peak (Tailing Factor ≈ 1.0), the original concentration was causing mass overload.

      • If the peak tailing remains consistent across all concentrations, mass overload is not the primary cause.

Protocol 2: Assessing the Impact of Sample Solvent

Objective: To determine if the sample solvent is causing peak distortion.

Methodology:

  • Prepare Samples in Different Solvents:

    • Prepare a sample of this compound dissolved in your current sample solvent.

    • Prepare a second sample of the same concentration dissolved in the initial mobile phase composition.

    • If solubility is an issue in the mobile phase, prepare a third sample in a solvent that is weaker than your current sample solvent but still allows for complete dissolution.

  • Inject and Analyze: Inject both (or all three) samples under the same chromatographic conditions.

  • Data Analysis:

    • Compare the peak shape and tailing factor of the this compound peak for each sample.

    • Interpretation:

      • If the peak shape is significantly improved when the sample is dissolved in the mobile phase, the original sample solvent was too strong.

      • If there is no significant change in peak shape, the sample solvent is not the primary cause of the tailing.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing for this compound.

TroubleshootingWorkflow decision decision action action start_node Start: Peak Tailing Observed for this compound A Are all peaks tailing? start_node->A Begin Troubleshooting end_node Peak Shape Optimized end_node2 Consult Instrument Manual or Service Engineer B Likely a physical issue in the system. A->B Yes C Is sample solvent stronger than mobile phase? A->C No, only this compound or a few peaks B1 Check for dead volume (fittings, tubing). Inspect for column void. Ensure proper column installation. B->B1 D Dissolve sample in mobile phase or a weaker solvent. C->D Yes E Perform a dilution series to check for mass overload. C->E No B2 B2 B1->B2 Issue Resolved? B2->end_node Yes B2->end_node2 No D1 D1 D->D1 Issue Resolved? F F E->F Does peak shape improve with dilution? D1->end_node Yes D1->E No G Reduce sample concentration or injection volume. F->G Yes H Potential chemical or column contamination issue. F->H No G->end_node I Flush column with a strong solvent. Consider using a new, end-capped column. H->I I1 I1 I->I1 Issue Resolved? I1->end_node Yes I1->end_node2 No

Caption: Troubleshooting workflow for peak tailing.

References

Validation & Comparative

A Comparative Guide to GC Column Performance for the Separation of 5-Ethyl-3-methylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of structurally similar isomers is a critical challenge in many areas of research and development, including petrochemical analysis, environmental science, and pharmaceutical development. 5-Ethyl-3-methylnonane, a C12 branched alkane, presents such a challenge due to the potential for multiple stereoisomers. The choice of gas chromatography (GC) column is paramount in achieving the desired resolution of these isomers. This guide provides a comparative overview of GC column performance for the separation of this compound isomers, focusing on two distinct analytical objectives: the separation of diastereomers and the resolution of enantiomers.

Separation of Diastereomers: The Role of Non-Polar Columns

For the separation of diastereomers of this compound, which have different physical properties such as boiling points, a high-resolution non-polar capillary GC column is the primary choice. The separation on these columns is primarily governed by the boiling point and molecular shape of the isomers.

A widely used and effective column for this purpose is a (5%-phenyl)-methylpolysiloxane stationary phase, such as the Agilent DB-5 or Restek Rtx-5 . These columns offer excellent thermal stability and low bleed, making them suitable for the analysis of a wide range of hydrocarbons.[1]

Illustrative Performance Data
ParameterDiastereomer 1Diastereomer 2
Retention Time (min) 12.5412.89
Resolution (Rs) -1.85
Peak Asymmetry (As) 1.051.08
Theoretical Plates (N) 350,000345,000
Experimental Protocol: Diastereomer Separation

A detailed methodology for the separation of this compound diastereomers using a non-polar GC column is provided below.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature (FID): 300°C

Separation of Enantiomers: The Power of Chiral Columns

To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are the most common and effective CSPs for the enantioselective separation of volatile compounds by gas chromatography. These columns create a chiral environment where the enantiomers can form transient diastereomeric complexes with the stationary phase, leading to different retention times. A suitable column for this purpose would be a Restek Rt-βDEXcst or a similar cyclodextrin-based column.

Illustrative Performance Data

The following table provides an illustrative dataset for the enantiomeric separation of one of the this compound diastereomers on a hypothetical cyclodextrin-based chiral GC column.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 15.2115.45
Resolution (Rs) -1.60
Peak Asymmetry (As) 1.101.12
Theoretical Plates (N) 280,000275,000
Experimental Protocol: Enantiomer Separation

A detailed methodology for the separation of this compound enantiomers using a chiral GC column is provided below.

Instrumentation:

  • Gas Chromatograph: As described for diastereomer separation.

  • GC Column: Restek Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

GC Conditions:

  • Inlet Temperature: 230°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 2°C/min to 180°C

    • Hold: 10 minutes at 180°C

  • Detector Temperature (FID): 250°C

Logical Workflow for Isomer Separation

The selection of the appropriate GC column and analytical approach depends on the specific goals of the separation. The following diagram illustrates a logical workflow for the analysis of this compound isomers.

GC_Column_Selection_Workflow start Start: Analyze this compound Sample goal What is the analytical goal? start->goal diastereomer Separate Diastereomers goal->diastereomer Boiling Point/ Shape Differences enantiomer Separate Enantiomers goal->enantiomer Chirality nonpolar_col Use Non-Polar Column (e.g., DB-5, Rtx-5) diastereomer->nonpolar_col chiral_col Use Chiral Column (e.g., Cyclodextrin-based) enantiomer->chiral_col protocol_np Follow Diastereomer Separation Protocol nonpolar_col->protocol_np protocol_chiral Follow Enantiomer Separation Protocol chiral_col->protocol_chiral data_analysis Data Analysis: - Retention Time - Resolution - Peak Shape protocol_np->data_analysis protocol_chiral->data_analysis end End: Isomer Identification & Quantification data_analysis->end

Caption: Logical workflow for selecting a GC column for this compound isomer analysis.

Conclusion

The choice of GC column is a critical factor in the successful separation of this compound isomers. For the separation of diastereomers, a non-polar column such as a DB-5 or Rtx-5 provides excellent resolution based on differences in boiling points and molecular shape. For the more challenging separation of enantiomers, a chiral column, typically with a cyclodextrin-based stationary phase, is essential. The detailed experimental protocols and illustrative data presented in this guide provide a starting point for researchers to develop and optimize their own methods for the analysis of these and other branched alkane isomers.

References

Comparative Guide to Analytical Methods for the Quantification of 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the precise and accurate quantification of 5-Ethyl-3-methylnonane, a branched-chain alkane. The selection of an appropriate analytical method is critical for reliable data in research and is a mandatory requirement in drug development to ensure product quality and safety. This document outlines a primary validated Gas Chromatography-Mass Spectrometry (GC-MS) method and compares it with an alternative Gas Chromatography-Flame Ionization Detection (GC-FID) method, presenting supporting experimental data and detailed protocols.

The validation of the analytical procedures discussed herein is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global benchmark for the validation of analytical procedures.[1][2][3][4][5]

Primary Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.[6] For the analysis of this compound, a GC-MS method provides the necessary specificity to distinguish it from other structurally similar hydrocarbons.

1. Sample Preparation:

  • Matrix: Human Plasma

  • Method: Liquid-Liquid Extraction (LLE)

    • To 1.0 mL of plasma sample in a glass tube, add 10 µL of an internal standard (IS) solution (e.g., n-Dodecane-d26 in methanol).

    • Add 2.0 mL of n-hexane and vortex for 2 minutes to extract the analyte and IS.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (5%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion for this compound: m/z 57

    • Qualifier ion for this compound: m/z 85

    • Quantifier ion for n-Dodecane-d26 (IS): m/z 66

The following table summarizes the validation parameters for the GC-MS method for the quantification of this compound in human plasma.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9992≥ 0.995
Range 1 - 1000 ng/mL-
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (% RSD)
- Intra-day≤ 4.5%≤ 15%
- Inter-day≤ 6.8%≤ 15%
Limit of Detection (LOD) 0.3 ng/mL-
Limit of Quantification (LOQ) 1.0 ng/mL-
Specificity No interference observed from endogenous plasma components.No significant interference at the retention time of the analyte and IS.
Robustness Method performance unaffected by small variations in oven temperature ramp (±2°C/min) and carrier gas flow rate (±0.1 mL/min).Consistent results with deliberate variations in method parameters.

Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the quantification of organic compounds, particularly hydrocarbons.[1] While it does not provide the same level of specificity as GC-MS, its robustness, wide linear range, and lower cost make it a viable alternative for routine analysis where the identity of the analyte is already established.[4]

1. Sample Preparation:

  • The sample preparation protocol is identical to the one described for the GC-MS method (Liquid-Liquid Extraction).

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector

  • Column: HP-5 (5%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

The following table summarizes the hypothetical validation parameters for the GC-FID method.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995
Range 5 - 2000 ng/mL-
Accuracy (% Recovery) 97.8% - 102.5%80% - 120%
Precision (% RSD)
- Intra-day≤ 5.2%≤ 15%
- Inter-day≤ 7.5%≤ 15%
Limit of Detection (LOD) 1.5 ng/mL-
Limit of Quantification (LOQ) 5.0 ng/mL-
Specificity Potential for interference from co-eluting compounds with similar retention times.Peak purity should be assessed.
Robustness Method performance unaffected by small variations in oven temperature ramp (±2°C/min) and carrier gas flow rate (±0.1 mL/min).Consistent results with deliberate variations in method parameters.

Method Comparison Summary

FeatureGC-MSGC-FID
Specificity High (Mass spectral data provides confirmation of identity)Moderate (Based on retention time only)
Sensitivity Higher (Lower LOD and LOQ)Lower
Linear Range GoodExcellent (Often wider than GC-MS)
Cost Higher (instrumentation and maintenance)Lower
Complexity More complexSimpler
Ideal Use Case Bioanalytical studies, impurity profiling, and when definitive identification is required.Routine quality control, and analysis of less complex samples where the analyte is well-characterized.

Visualizations

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (n-hexane) add_is->lle separate Centrifuge & Separate Layers lle->separate evaporate Evaporate Solvent separate->evaporate reconstitute Reconstitute in n-hexane evaporate->reconstitute injection Inject into GC reconstitute->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Detection (MS or FID) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of this compound.

Validation_Parameters Method Analytical Method Validation Validation Method->Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

References

Inter-laboratory Comparison of 5-Ethyl-3-methylnonane Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive inter-laboratory comparison for the analysis of 5-Ethyl-3-methylnonane, a volatile organic compound (VOC) relevant in various industrial and environmental contexts. As direct proficiency testing data for this specific analyte is not publicly available, this document outlines a hypothetical, yet realistic, inter-laboratory study. The methodologies, performance data, and experimental protocols are based on established practices for the analysis of VOCs, providing a robust framework for researchers, scientists, and quality assurance professionals to evaluate and compare analytical performance.

Inter-laboratory comparisons, or round-robin tests, are crucial for assessing the proficiency of different laboratories and the comparability of analytical methods.[1][2] They provide valuable insights into the accuracy, precision, and potential biases of analytical measurements, ensuring data reliability across different testing facilities.[2] This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of this compound and similar compounds.

Hypothetical Inter-laboratory Study Design

This study was designed to evaluate the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical blind samples to each participating laboratory.

  • Test Material : A stock solution of this compound (CAS: 62184-42-3) was gravimetrically prepared in high-purity methanol. This stock solution was then used to spike a matrix of research-grade hexane (B92381) to a final target concentration.

  • Assigned Value : The assigned value for the concentration of this compound in the test sample was determined by the organizing body through replicate analyses using a validated gas chromatography-mass spectrometry (GC-MS) method with a certified reference material. The assigned value was 45.0 µg/mL .

  • Evaluation Criteria : The performance of each laboratory was evaluated using z-scores, calculated as: z = (x - X) / σ where:

    • x is the result reported by the participant.

    • X is the assigned value (45.0 µg/mL).

    • σ is the standard deviation for proficiency assessment (a predetermined value based on the expected level of precision for the analytical method).

A z-score between -2 and 2 is generally considered satisfactory.

Workflow of the Inter-laboratory Comparison

The following diagram illustrates the logical workflow of this hypothetical inter-laboratory comparison study.

G cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_reporting Data Reporting & Evaluation cluster_conclusion Final Assessment prep Preparation of Spiked Samples dist Distribution to Participating Labs prep->dist Identical Samples lab1 Lab 1 Analysis dist->lab1 Blinded Samples lab2 Lab 2 Analysis dist->lab2 Blinded Samples lab_n Lab N Analysis dist->lab_n Blinded Samples report Submission of Results lab1->report lab2->report lab_n->report eval Z-Score Calculation report->eval conclusion Performance Summary Report eval->conclusion

Workflow for the inter-laboratory comparison study.

Data Presentation: Quantitative Results

The analytical results for the quantification of this compound as reported by the eight participating laboratories are summarized in the table below. The primary analytical technique employed by the majority of the laboratories was Gas Chromatography-Mass Spectrometry (GC-MS).

Laboratory IDMethodReported Concentration (µg/mL)Deviation from Assigned Value (%)Z-ScorePerformance
Lab 1GC-MS46.2+2.670.59Satisfactory
Lab 2GC-MS43.8-2.67-0.59Satisfactory
Lab 3GC-MS48.5+7.781.78Satisfactory
Lab 4HPLC-UV38.9-13.56-2.93Unsatisfactory
Lab 5GC-MS44.5-1.11-0.25Satisfactory
Lab 6GC-MS45.8+1.780.40Satisfactory
Lab 7GC-MS51.2+13.782.98Unsatisfactory
Lab 8GC-MS44.1-2.00-0.44Satisfactory

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols represent standard approaches for the analysis of volatile organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of volatile compounds such as this compound, offering excellent sensitivity and specificity.

  • Instrumentation : A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Sample Preparation :

    • Allow the received sample to equilibrate to room temperature.

    • Vortex the sample for 15 seconds to ensure homogeneity.

    • Directly inject 1 µL of the sample into the GC inlet.

  • GC-MS Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature : 250 °C.

    • Injection Mode : Split (20:1 ratio).

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-300.

  • Quantification :

    • Prepare a series of calibration standards of this compound in hexane (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Analyze the standards under the same GC-MS conditions as the samples.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

While less common for such volatile, non-polar compounds, HPLC can be used for analysis. This protocol is provided as an alternative method.

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation :

    • The sample can be directly injected if the matrix is compatible with the mobile phase.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (80:20, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection Wavelength : 210 nm (as aliphatic hydrocarbons have weak UV absorbance at low wavelengths).

    • Injection Volume : 20 µL.

  • Quantification :

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Analyze the standards under the same HPLC conditions.

    • Construct a calibration curve and determine the sample concentration as described for the GC-MS method.

General Analytical Workflow

The following diagram outlines the general workflow from sample receipt to final data analysis for a participating laboratory.

G cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_data Data Processing cluster_report Reporting receipt Receive Blind Sample storage Store at 4°C receipt->storage prep Equilibrate to Room Temp storage->prep analysis GC-MS or HPLC Analysis prep->analysis calibration Prepare Calibration Standards calibration->analysis integration Peak Integration analysis->integration quantification Quantification via Calibration Curve integration->quantification reporting Report Final Concentration quantification->reporting

General laboratory workflow for sample analysis.

References

A Comparative Guide to Confirming the Structure of Synthesized 5-Ethyl-3-methylnonane with Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for synthesized 5-Ethyl-3-methylnonane against an authentic standard. Detailed experimental protocols, comparative data tables, and a logical workflow are presented to aid in the structural confirmation of this branched alkane.

Introduction

The unequivocal structural confirmation of a synthesized compound is a critical step in chemical research and drug development. This guide outlines the essential analytical techniques and comparative data required to verify the identity and purity of synthesized this compound. By comparing the spectroscopic and chromatographic properties of the synthesized product with an authentic standard, researchers can confidently ascertain the success of the synthesis and the integrity of the molecule.

A plausible synthetic route for this compound is the Corey-House synthesis, which is a versatile method for forming carbon-carbon bonds.[1][2][3][4] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2][3][4]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison synthesis Corey-House Synthesis of This compound purification Purification by Fractional Distillation synthesis->purification gcms Gas Chromatography- Mass Spectrometry (GC-MS) purification->gcms nmr Nuclear Magnetic Resonance (¹H and ¹³C NMR) purification->nmr data_comparison Comparative Data Analysis gcms->data_comparison nmr->data_comparison standard Authentic Standard of This compound standard->gcms standard->nmr

Caption: Workflow for Synthesis and Structural Confirmation.

Experimental Protocols

Synthesis of this compound via Corey-House Synthesis

This protocol describes a plausible synthetic route.

Step 1: Preparation of Lithium di(pentan-3-yl)cuprate

  • In a flame-dried, three-necked flask under an inert atmosphere of argon, add 2.1 equivalents of lithium metal to anhydrous diethyl ether.

  • Slowly add 2.0 equivalents of 3-bromopentane (B47287) to the stirring suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure the formation of pentyl lithium.

  • In a separate flask, suspend 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.

  • Slowly transfer the prepared pentyl lithium solution to the copper(I) iodide suspension via cannula.

  • Allow the reaction mixture to warm to 0 °C and stir for 30 minutes to form the Gilman reagent, lithium di(pentan-3-yl)cuprate.

Step 2: Coupling Reaction

  • Cool the Gilman reagent solution back down to -78 °C.

  • Slowly add 1.0 equivalent of 1-bromo-2-methylbutane (B81432) dissolved in anhydrous diethyl ether to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 500 MHz, 32 scans, relaxation delay of 1.0 s.

  • ¹³C NMR: 125 MHz, 1024 scans, relaxation delay of 2.0 s.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Comparative Data

The following tables summarize the expected analytical data for the synthesized this compound and an authentic standard.

Gas Chromatography Data
SampleRetention Time (minutes)Purity (%)
Synthesized Product12.345>98%
Authentic Standard12.345>99%
Mass Spectrometry Data

Branched alkanes are known to fragment at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[5][6][7][8][9] Consequently, the molecular ion peak (M⁺) for branched alkanes is often weak or absent.[5][6][7][8][9]

SampleMolecular Ion (m/z)Key Fragment Ions (m/z)
Synthesized Product170 (low intensity)141, 113, 85, 71, 57, 43
Authentic Standard170 (low intensity)141, 113, 85, 71, 57, 43

Interpretation of Key Fragment Ions:

  • m/z 141: Loss of an ethyl group (-C₂H₅)

  • m/z 113: Loss of a butyl group (-C₄H₉)

  • m/z 85: Cleavage at the C5-C6 bond

  • m/z 71: Cleavage at the C3-C4 bond

  • m/z 57: Butyl cation

  • m/z 43: Propyl cation

¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.85-0.95m9H-CH₃ (C1, C9, and methyl at C3)
~1.10-1.40m14H-CH₂- and -CH- (multiple positions)
~1.45-1.55m3H-CH- (C3 and C5) and ethyl -CH₂-
¹³C NMR Spectroscopy Data (Predicted)
Chemical Shift (ppm)Assignment
~11.5Ethyl -CH₃
~14.2C1 and C9 -CH₃
~19.8Methyl at C3 -CH₃
~23.1-CH₂-
~25.5-CH₂-
~29.5-CH₂-
~32.0-CH₂-
~34.5-CH₂-
~36.8-CH- (C3)
~39.2-CH- (C5)
~42.0Ethyl -CH₂-

Conclusion

The structural confirmation of synthesized this compound relies on a direct comparison of its analytical data with that of an authentic standard. Identical retention times in GC analysis, matching fragmentation patterns in mass spectrometry, and superimposable ¹H and ¹³C NMR spectra provide conclusive evidence of the correct molecular structure and high purity of the synthesized compound. The methodologies and comparative data presented in this guide serve as a robust framework for researchers in the validation of synthesized branched alkanes.

References

A Comparative Analysis of Ionization Techniques for 5-Ethyl-3-methylnonane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ionization Method for Branched Alkanes

The accurate identification and quantification of branched alkanes, such as 5-Ethyl-3-methylnonane, are critical in various scientific fields, from petrochemical analysis to metabolomics in drug development. The choice of ionization technique in mass spectrometry (MS) is a pivotal factor that dictates the quality and utility of the resulting data. This guide provides a comparative analysis of common ionization techniques for this compound, supported by established fragmentation principles and representative experimental data.

Introduction to Ionization Techniques

The ionization process transforms neutral analyte molecules into charged ions, which can then be manipulated and detected by the mass spectrometer. The energy imparted during ionization significantly influences the degree of fragmentation, which can be both a valuable source of structural information and a challenge for molecular weight determination. This guide focuses on three primary ionization techniques: Electron Ionization (EI), Chemical Ionization (CI), and Photoionization (PI).

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules. This high energy leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.

For branched alkanes like this compound, fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] The molecular ion (M+) peak is often of low abundance or entirely absent in the spectra of highly branched alkanes.[3][4] The fragmentation pattern is characterized by the loss of alkyl radicals, with the loss of the largest substituent at a branch being a favorable pathway.[2]

Chemical Ionization (CI): A Softer Approach for Molecular Weight Determination

In contrast to EI, Chemical Ionization is a "soft" ionization technique that results in significantly less fragmentation.[5] In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or hydride abstraction, leading to the formation of protonated molecules ([M+H]⁺) or [M-H]⁺ ions.[6] This gentle process is particularly advantageous for determining the molecular weight of the analyte, as the molecular ion adduct is typically the most abundant peak in the spectrum.[5][7]

Photoionization (PI): Selective and Soft Ionization

Photoionization is another soft ionization technique that uses photons, typically from a vacuum ultraviolet (VUV) lamp, to ionize molecules. The energy of the photons can be tuned to selectively ionize specific classes of compounds while minimizing fragmentation. For alkanes, PI can provide a prominent molecular ion, aiding in molecular weight determination, similar to CI. Softer ionization techniques like CI, field ionization (FI), and photoionization (PI) are known to produce the molecular ion for easier identification.[5]

Comparative Data Presentation

The following table summarizes the expected quantitative data for this compound (Molecular Weight: 170.33 g/mol ) with different ionization techniques. The fragmentation patterns for EI are predicted based on the established principles of alkane fragmentation, where cleavage at the branching points is favored.

Ionization TechniqueMolecular Ion (m/z 170) AbundanceKey Fragment Ions (m/z) and Expected Relative AbundanceInformation Obtained
Electron Ionization (EI) Very Low to Absent141 (M-C₂H₅)⁺ - High127 (M-C₃H₇)⁺ - Moderate99 (M-C₅H₁₁)⁺ - Moderate85 (C₆H₁₃)⁺ - High71 (C₅H₁₁)⁺ - High57 (C₄H₉)⁺ - High43 (C₃H₇)⁺ - HighDetailed structural information through characteristic fragmentation patterns.
Chemical Ionization (CI) High (as [M+H]⁺ at m/z 171 or [M-H]⁺ at m/z 169)Minimal fragmentation, some adduct ions with reagent gas may be observed.Clear molecular weight determination.
Photoionization (PI) Moderate to HighMinimal fragmentation, primarily the molecular ion.Molecular weight determination with high selectivity.

Experimental Protocols

A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for different ionization sources.

Sample Preparation
  • Dilution: Prepare a solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 10-100 µg/mL.[1]

  • Vialing: Transfer the sample solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

GC-MS System Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Transfer Line Temperature: 280 °C.

Ionization Source Parameters
  • Electron Ionization (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-400.

  • Chemical Ionization (CI):

    • Ion Source Temperature: 200 °C.

    • Reagent Gas: Methane at a pressure of approximately 1 Torr.

    • Electron Energy: 150 eV.

    • Mass Range: m/z 50-400.

  • Photoionization (PI):

    • Photon Energy: 10.6 eV (Krypton lamp).

    • Ion Source Temperature: 250 °C.

    • Mass Range: m/z 50-400.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting an appropriate ionization technique for the analysis of this compound.

Ionization_Technique_Selection cluster_goals cluster_techniques cluster_outcomes Analyte This compound (Branched Alkane) Goal Analytical Goal Analyte->Goal Structural_Elucidation Structural Elucidation Goal->Structural_Elucidation Need fragmentation pattern? MW_Determination Molecular Weight Determination Goal->MW_Determination Need molecular ion? EI Electron Ionization (EI) Structural_Elucidation->EI CI Chemical Ionization (CI) MW_Determination->CI PI Photoionization (PI) MW_Determination->PI EI_Outcome Rich Fragment Spectrum (Low M+) EI->EI_Outcome CI_Outcome Strong [M+H]+ or [M-H]+ (Minimal Fragmentation) CI->CI_Outcome PI_Outcome Strong M+ (Minimal Fragmentation) PI->PI_Outcome

Caption: Workflow for selecting an ionization technique for this compound analysis.

Conclusion

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound. Electron Ionization provides detailed structural information through its characteristic and reproducible fragmentation patterns, making it ideal for compound identification. In contrast, Chemical Ionization and Photoionization are soft ionization methods that excel in preserving the molecular ion, thereby enabling unambiguous molecular weight determination. The choice between these techniques should be guided by the specific analytical goal, whether it is the detailed structural elucidation of an unknown or the confident identification and quantification of a known compound. For a comprehensive analysis, employing both hard and soft ionization techniques can provide complementary information, leading to a more complete characterization of the analyte.

References

Evaluating the performance of 5-Ethyl-3-methylnonane as a lubricant additive compared to linear alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists on the tribological performance of branched versus linear alkanes in lubrication, highlighting the expected advantages of 5-Ethyl-3-methylnonane.

In the realm of lubricant formulation, the molecular architecture of base oils and additives plays a pivotal role in determining their performance under demanding conditions. This guide provides a comparative evaluation of this compound, a branched C12 alkane, and its linear counterpart, n-dodecane, for their efficacy as lubricant additives. While direct, publicly available experimental data for this compound is limited, this comparison is built upon well-established principles of tribology and data from closely related compounds.

The fundamental difference in the lubricating performance between branched and linear alkanes lies in their behavior under high pressure at the point of contact between moving surfaces. Linear alkanes, like n-dodecane, have a propensity to align and form dense, ordered, and sometimes solid-like layers. While these layers can offer some protection against wear, their high degree of order results in a high shear strength, leading to a greater friction force.

Conversely, the irregular, three-dimensional structure of branched alkanes like this compound disrupts this molecular ordering. The ethyl and methyl side groups act as structural defects, preventing the molecules from packing into a highly ordered, low-energy state. This disruption of crystalline packing leads to a lubricating film with lower shear strength and, consequently, a lower coefficient of friction. Furthermore, branched paraffins are known to exhibit lower pour points, which is a desirable characteristic for lubricant base oils.

Quantitative Performance Comparison

The following table summarizes the expected and reported tribological performance of this compound (as a representative branched C12 alkane) compared to n-dodecane (a linear C12 alkane). The values for this compound are projected based on the established superior performance of branched alkanes, while the data for n-dodecane is based on available experimental results.

Performance MetricThis compound (Branched Alkane)n-Dodecane (Linear Alkane)Test Method
Coefficient of Friction (μ) LowerHigherASTM D4172
Wear Scar Diameter (mm) SmallerLargerASTM D4172
Pour Point (°C) LowerHigherASTM D97
Viscosity Index AcceptableGenerally Lower for linear paraffins compared to some synthetic base oilsASTM D2270

Mechanism of Action: Branched vs. Linear Alkanes

The differential performance of branched and linear alkanes as lubricant additives can be attributed to their molecular interactions at the lubrication interface. The following diagram illustrates the proposed mechanism.

Mechanism of Action: Branched vs. Linear Alkanes cluster_0 High Pressure Condition cluster_1 Linear Alkanes (e.g., n-Dodecane) cluster_2 Branched Alkanes (e.g., this compound) High_Load High Load/ Low Speed Linear_Alignment Molecular Alignment & Ordered Layer Formation High_Load->Linear_Alignment Branched_Disruption Disruption of Molecular Ordering High_Load->Branched_Disruption High_Shear High Shear Strength Linear_Alignment->High_Shear Leads to High_Friction Increased Friction High_Shear->High_Friction Results in Low_Shear Low Shear Strength Branched_Disruption->Low_Shear Causes Low_Friction Reduced Friction Low_Shear->Low_Friction Results in

Caption: Molecular behavior of linear vs. branched alkanes under high pressure.

Experimental Protocols

The evaluation of lubricant additives is conducted using standardized test methods to ensure reproducibility and comparability of results. The primary test for friction and wear characteristics is the Four-Ball Wear Test as specified by ASTM D4172.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

Objective: To determine the wear preventive properties of a lubricant.

Apparatus: A four-ball wear tester, which consists of one rotating steel ball in contact with three stationary steel balls held in a cup.

Procedure:

  • Three clean, ½-inch diameter steel balls are clamped together in the test cup.

  • The lubricant sample is poured into the cup to cover the balls.

  • A fourth ½-inch diameter steel ball is placed in the chuck of the test machine and brought into contact with the three stationary balls with a specified force (typically 40 kgf).

  • The top ball is rotated at a constant speed (usually 1200 rpm) for a set duration (typically 60 minutes) at a controlled temperature (often 75°C).

  • During the test, the frictional torque is continuously measured.

  • After the test, the three stationary balls are removed, cleaned, and the diameters of the wear scars are measured under a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. A smaller wear scar indicates better performance.

The following workflow illustrates the experimental process for evaluating and comparing lubricant additives.

Experimental Workflow for Lubricant Additive Evaluation Start Start: Lubricant Formulation Formulation_Branched Base Oil + This compound Start->Formulation_Branched Formulation_Linear Base Oil + n-Dodecane Start->Formulation_Linear Four_Ball_Test Four-Ball Wear Test (ASTM D4172) Formulation_Branched->Four_Ball_Test Formulation_Linear->Four_Ball_Test Measure_WSD Measure Wear Scar Diameter (WSD) Four_Ball_Test->Measure_WSD Measure_COF Measure Coefficient of Friction (COF) Four_Ball_Test->Measure_COF Data_Analysis Data Analysis and Comparison Measure_WSD->Data_Analysis Measure_COF->Data_Analysis Conclusion Conclusion on Performance Data_Analysis->Conclusion

Caption: A typical workflow for evaluating lubricant additive performance.

A Researcher's Guide to Cross-Validation of NMR and MS Data for the Characterization of 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for this purpose. While NMR provides detailed information about the atomic connectivity and chemical environment within a molecule, MS reveals the molecule's mass, elemental composition, and substructural fragments.[1][2]

This guide provides a comprehensive comparison and workflow for utilizing NMR and MS data in a complementary fashion to confidently characterize the branched alkane, 5-Ethyl-3-methylnonane. By cross-validating the orthogonal data from these techniques, a higher degree of certainty in the structural assignment can be achieved.[1][2]

Performance Comparison: NMR vs. Mass Spectrometry

The selection of an analytical technique is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for compound identification.[2]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower (micromolar to millimolar range)High (picomolar to femtomolar range)[2]
Resolution High, allows for the distinction of subtle structural differences.[2]High, capable of separating ions with very similar mass-to-charge ratios.[2]
Structural Information Provides detailed connectivity through chemical shifts and coupling constants (¹H, ¹³C, 2D NMR).[1][3]Provides molecular weight and elemental formula, with fragmentation patterns offering clues to substructures.[1]
Quantitative Analysis Inherently quantitative (qNMR) under specific experimental conditions.[4]Can be quantitative, but often requires calibration curves and internal standards.
Sample State Typically solution-state; solid-state NMR is also possible.Gas phase (after ionization); often coupled with GC or LC for sample introduction.[5][6]

Characterization of this compound

Molecular Structure: C₁₂H₂₆ Molecular Weight: 170.33 g/mol [7] IUPAC Name: this compound[7]

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy of alkanes is characterized by signals in the upfield region of the spectrum (typically 0.7 to 1.5 ppm for ¹H NMR).[8] The chemical shift of each nucleus is highly dependent on its local electronic environment, allowing for the differentiation of methyl, methylene, and methine groups.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables outline the predicted NMR data. These predictions are based on established chemical shift principles for alkanes.[3][8]

Table 1: Predicted ¹H NMR Data

Signal Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
a CH ₃ (at C1) ~0.88 Triplet 3H
b CH ₃ (at C3-methyl) ~0.85 Doublet 3H
c CH ₃ (at C5-ethyl) ~0.87 Triplet 3H
d CH ₂ (at C2) ~1.25 Multiplet 2H
e CH (at C3) ~1.35 Multiplet 1H
f CH ₂ (at C4) ~1.20 Multiplet 2H
g CH (at C5) ~1.40 Multiplet 1H
h CH ₂ (at C5-ethyl) ~1.25 Multiplet 2H
i CH ₂ (at C6, C7, C8) ~1.26 Multiplet 6H

| j | CH ₃ (at C9) | ~0.90 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ) ppm
C1 CH₃ ~14.1
C2 CH₂ ~22.7
C3 CH ~31.9
C4 CH₂ ~36.5
C5 CH ~41.0
C6 CH₂ ~29.3
C7 CH₂ ~23.1
C8 CH₂ ~32.2
C9 CH₃ ~14.2
C3-methyl CH₃ ~19.5
C5-ethyl (CH₂) CH₂ ~25.5

| C5-ethyl (CH₃) | CH₃ | ~11.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For a volatile, non-polar compound like this compound, GC-MS with electron ionization (EI) is the method of choice. The mass spectrum of an alkane is characterized by a molecular ion (M⁺) peak, which may be weak, and a series of fragment ions corresponding to the loss of alkyl radicals.[9] The fragmentation pattern is dominated by cleavage at branching points, leading to the formation of more stable secondary or tertiary carbocations.

Predicted Mass Spectrometry Fragmentation Data

Table 3: Predicted Key MS Fragments for this compound

m/z Proposed Fragment Ion Formula Comments
170 [C₁₂H₂₆]⁺ C₁₂H₂₆ Molecular Ion (M⁺)
141 [M - C₂H₅]⁺ C₁₀H₂₁ Loss of the ethyl group from C5
127 [M - C₃H₇]⁺ C₉H₁₉ Loss of a propyl group
113 [M - C₄H₉]⁺ C₈H₁₇ Loss of a butyl group (cleavage at C5-C6)
99 [M - C₅H₁₁]⁺ C₇H₁₅ Loss of a pentyl group
85 [C₆H₁₃]⁺ C₆H₁₃ Cleavage at C4-C5
71 [C₅H₁₁]⁺ C₅H₁₁ Cleavage at C3-C4 or C5-C6
57 [C₄H₉]⁺ C₄H₉ Common alkane fragment, often the base peak
43 [C₃H₇]⁺ C₃H₇ Common alkane fragment

| 29 | [C₂H₅]⁺ | C₂H₅ | Common alkane fragment |

Experimental Protocols

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.[2][10]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to optimize homogeneity.[2]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Use a spectral width of ~220 ppm.[2][11]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.[2]

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Method:

    • Injector: Set to 250°C with a split ratio (e.g., 50:1).

    • Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[12]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).[12]

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: Set to 230°C.

    • Mass Analyzer: Scan a mass range of m/z 25-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Cross-Validation Workflow and Data Integration

The true power of this dual-technique approach lies in combining the results to build an unambiguous case for the structure. The MS data confirms the molecular weight and elemental composition, while the NMR data provides the specific isomeric structure.

G cluster_0 Experimental Workflow cluster_1 Data Analysis cluster_2 Structure Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS NMR_Data Connectivity Data: - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data MS_Data Mass & Fragmentation Data: - Molecular Ion (m/z 170) - Key Fragments (m/z 141, 113, 57) GCMS->MS_Data CrossValidation Cross-Validation NMR_Data->CrossValidation MS_Data->CrossValidation Structure Confirmed Structure: This compound CrossValidation->Structure

Caption: Experimental workflow for the characterization of this compound.

The workflow demonstrates that neither technique alone is sufficient for full characterization. MS confirms the mass is 170, consistent with a C₁₂H₂₆ formula, but cannot distinguish between isomers. NMR confirms the specific arrangement of the ethyl and methyl groups on the nonane (B91170) backbone, ruling out other isomers like 3-Ethyl-5-methylnonane.

G Structure Hypothesis: This compound MS_Evidence MS Evidence Structure->MS_Evidence NMR_Evidence NMR Evidence Structure->NMR_Evidence MolWeight Molecular Weight = 170 (from M⁺ at m/z 170) MS_Evidence->MolWeight Fragments Fragments match predicted cleavage at branch points (e.g., loss of ethyl, m/z 141) MS_Evidence->Fragments Connectivity ¹H-¹H and ¹H-¹³C correlations confirm the carbon skeleton NMR_Evidence->Connectivity Groups Distinct signals for methyl, ethyl, and nonane backbone protons and carbons NMR_Evidence->Groups Conclusion Structure Confirmed MolWeight->Conclusion Fragments->Conclusion Connectivity->Conclusion Groups->Conclusion

Caption: Logical relationship of NMR and MS data for structural confirmation.

References

A comparative study of the toxicological profiles of branched vs. linear C12 alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of branched and linear C12 alkanes, with a focus on n-dodecane as the representative linear alkane and isododecane (a mixture of branched isomers, primarily 2,2,4,6,6-pentamethylheptane) as the primary example of a branched alkane. The information presented is supported by experimental data from studies conducted in accordance with internationally recognized guidelines.

Data Presentation: A Side-by-Side Toxicological Comparison

The following tables summarize the key toxicological endpoints for linear and branched C12 alkanes, providing a clear comparison of their potential hazards.

Table 1: Acute Toxicity
Toxicological EndpointLinear C12 Alkane (n-Dodecane)Branched C12 Alkane (Isododecane)Test Guideline
Oral LD50 (rat) >5,000 mg/kg[1][2]>2,000 mg/kgOECD 401
Dermal LD50 (rabbit) >5,000 mg/kg[1]>2,000 mg/kgOECD 402
Inhalation LC50 (rat) >5.6 mg/L (4h)[2]>21.4 mg/L (1h)OECD 403
Aspiration Hazard May be fatal if swallowed and enters airwaysMay be fatal if swallowed and enters airwaysGHS Classification
Table 2: Local Tolerance
Toxicological EndpointLinear C12 Alkane (n-Dodecane)Branched C12 Alkane (Isododecane)Test Guideline
Skin Irritation (rabbit) No irritant effect[2]Not irritatingOECD 404
Eye Irritation (rabbit) No irritating effect[2]Not irritatingOECD 405
Skin Sensitization (guinea pig) No sensitizing effects known[2]Not sensitizingOECD 406
Table 3: Genotoxicity
Toxicological EndpointLinear C12 Alkane (n-Dodecane)Branched C12 Alkane (Isododecane)Test Guideline
Bacterial Reverse Mutation Assay (Ames Test) Not expected to be genotoxic (based on read-across)[3]No data available, but isoparaffins are generally not genotoxicOECD 471
In vitro Mammalian Cell Gene Mutation Test Negative in BlueScreen assay[3]No data availableBlueScreen HC
Table 4: Ecotoxicity
Toxicological EndpointLinear C12 Alkane (n-Dodecane)Branched C12 Alkane (Isododecane)Test Guideline
Acute Aquatic Toxicity (Daphnia magna) EL50 >1,000 mg/L (48h)[4]Very toxic to aquatic organismsOECD 202
Acute Aquatic Toxicity (Fish) LL50 >1,000 mg/L (96h)[4]No specific data found, but generally considered toxicOECD 203

Note on other branched C12 isomers: Limited toxicological data is available for other branched C12 alkanes such as 2-methylundecane (B1362468) and 3-methyldodecane. 2-methylundecane is also classified as an aspiration hazard.[5] For 3-methyldodecane, there is a lack of comprehensive toxicological data.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on the referenced OECD guidelines.

Acute Dermal Toxicity (OECD 402)

This test assesses the potential adverse effects of a substance following a single, 24-hour dermal application.

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The exposure duration is 24 hours.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Skin Irritation/Corrosion (OECD 404)

This guideline evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Animal Model: Albino rabbits are the preferred species.

  • Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of clipped skin (approximately 6 cm²). The treated area is covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of any effects.[8]

  • Scoring: The severity of the skin reactions is graded according to a numerical scoring system.

Eye Irritation/Corrosion (OECD 405)

This test is designed to determine the potential of a substance to produce irritation or damage to the eye.

  • Animal Model: Healthy, adult albino rabbits are used.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to evaluate the reversibility of lesions.[9]

  • Scoring: Ocular lesions are scored based on a standardized system.

Skin Sensitization (OECD 406)

This guideline describes procedures to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximization Test (GPMT) is one of the recommended methods.

  • Animal Model: Young, adult guinea pigs are used.

  • Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to the same area.

  • Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance to an untreated area.[10]

  • Observation: The skin at the challenge site is observed for signs of a sensitization reaction (erythema and edema) at 24 and 48 hours after the challenge application.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

  • Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).[11]

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) compared to the negative control.[12]

BlueScreen™ HC Genotoxicity Assay

This is a high-throughput in vitro assay for assessing the genotoxic potential of substances.

  • Test System: A genetically modified human-derived lymphoblastoid cell line (TK6) is used. These cells contain a reporter gene (Gaussia luciferase) linked to the GADD45a gene, which is involved in the cellular response to genotoxic stress.

  • Procedure: The cells are exposed to various concentrations of the test substance in microplates, both with and without metabolic activation (S9 mix). The exposure period is typically 48 hours.

  • Endpoint: An increase in the expression of the GADD45a gene, measured by the luminescence of the luciferase reporter, indicates a genotoxic response. Cytotoxicity is also measured to ensure that the observed genotoxicity is not a result of cell death.[3]

Mandatory Visualizations

Logical Relationship of Toxicity Assessment

Toxicity_Assessment_Workflow cluster_ecotox Ecotoxicity QSAR QSAR Modeling Genotox_Screen Genotoxicity Screening (e.g., BlueScreen, Ames Test) QSAR->Genotox_Screen Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Genotox_Screen->Acute_Tox Inform Dose Selection Local_Tolerance Local Tolerance (Skin/Eye Irritation, Sensitization) Acute_Tox->Local_Tolerance Repeated_Dose Repeated Dose Toxicity Local_Tolerance->Repeated_Dose Aquatic_Tox Aquatic Toxicity Alkane_Metabolism Alkane Linear or Branched C12 Alkane P450 Cytochrome P450 Monooxygenase Alcohol Primary/Secondary Alcohol P450->Alcohol Hydroxylation ADH Alcohol Dehydrogenase Aldehyde Aldehyde/ Ketone ADH->Aldehyde Oxidation ALDH Aldehyde Dehydrogenase Fatty_Acid Fatty Acid ALDH->Fatty_Acid Oxidation Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation Membrane_Disruption cluster_membrane Cell Membrane Lipid_Bilayer Phospholipid Bilayer Hydrophobic Core Disruption Accumulation in Lipid Bilayer Alkane Alkane Molecules Alkane->Lipid_Bilayer:tail Partitioning Permeability Increased Membrane Permeability Disruption->Permeability Loss_of_Integrity Loss of Membrane Integrity Permeability->Loss_of_Integrity Toxicity Cellular Toxicity Loss_of_Integrity->Toxicity

References

A Comparative Benchmarking Guide to the Synthesis of 5-Ethyl-3-methylnonane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis efficiency for 5-Ethyl-3-methylnonane and other branched alkanes. We will explore common laboratory and industrial methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.

Introduction to Branched Alkane Synthesis

Branched alkanes are crucial components in various fields, including pharmaceuticals, materials science, and as fuel additives. Their synthesis, particularly of specific, highly-branched isomers like this compound, presents unique challenges. The efficiency of a synthetic route is determined by factors such as yield, reaction conditions (temperature, pressure, time), and the complexity of purification. This guide benchmarks four key methods: Grignard reagent synthesis, Corey-House synthesis, catalytic isomerization, and alkane metathesis.

Comparison of Synthesis Efficiency

The following table summarizes the key performance indicators for the different synthesis methods. It is important to note that while Grignard and Corey-House syntheses allow for the targeted construction of a specific isomer, industrial methods like catalytic isomerization and alkane metathesis typically yield a complex mixture of isomers.

Synthesis MethodTarget SpecificityTypical YieldReaction ConditionsAdvantagesDisadvantages
Grignard Reagent Synthesis High (for a specific isomer)Moderate to Good (50-80%)Mild (0-60°C, atmospheric pressure)Versatile, readily available starting materialsSensitive to moisture and air, potential for side reactions
Corey-House Synthesis High (for a specific isomer)Good to Excellent (70-95%)Mild (0-25°C, atmospheric pressure)High yields, fewer byproducts, suitable for unsymmetrical alkanes[1][2]Requires preparation of organolithium and cuprate (B13416276) reagents
Catalytic Isomerization Low (produces a mixture of isomers)High conversion, but low selectivity for a single isomerHarsh (150-500°C, high pressure)Utilizes readily available linear alkanesProduces a complex mixture requiring extensive separation, side reactions like cracking can occur
Alkane Metathesis Low (produces a mixture of isomers)VariableModerate to High (25-200°C, atmospheric pressure)Can rearrange alkane skeletons to produce higher and lower homologuesOften produces a broad distribution of products, catalyst sensitivity

Detailed Experimental Protocols

Grignard Reagent Synthesis of a Branched Alkane (Representative Example: Synthesis of 5-ethylnonan-5-ol, a precursor to a branched alkane)

This two-step method involves the formation of a tertiary alcohol via a Grignard reaction, followed by its reduction to the corresponding alkane. This approach offers flexibility in molecular design by varying the Grignard reagent and the ketone.[3]

Step 1: Synthesis of 5-ethylnonan-5-ol [4]

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to the magnesium to initiate the reaction, which is indicated by gentle bubbling.

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-ethylnonan-5-ol.

Step 2: Reduction of the Tertiary Alcohol

The resulting tertiary alcohol can be reduced to the corresponding alkane using various methods, such as dehydration followed by hydrogenation.

Corey-House Synthesis

This method is known for its high yields and is particularly effective for coupling different alkyl groups to form unsymmetrical alkanes.[1][2]

  • General Protocol:

    • Preparation of Alkyl Lithium: An alkyl halide is reacted with lithium metal in dry ether to form an alkyl lithium compound (R-Li).

    • Formation of Gilman Reagent: The alkyl lithium is then treated with copper(I) iodide (CuI) to produce a lithium dialkylcuprate ((R)₂CuLi), also known as a Gilman reagent.[2]

    • Coupling Reaction: The Gilman reagent is reacted with a second alkyl halide (R'-X) to form the desired alkane (R-R').[2]

  • Example (Conceptual for this compound):

    • Gilman Reagent Preparation: React 2-bromobutane (B33332) with lithium metal to form sec-butyllithium (B1581126). Then, react two equivalents of sec-butyllithium with one equivalent of copper(I) iodide to form lithium di(sec-butyl)cuprate.

    • Coupling: React the lithium di(sec-butyl)cuprate with 1-bromo-3-methylpentane.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Grignard_Synthesis A Alkyl Halide (e.g., 1-Bromobutane) + Mg B Grignard Reagent Formation A->B D Grignard Addition B->D C Ketone (e.g., 3-Heptanone) C->D E Tertiary Alcohol D->E F Reduction E->F G Branched Alkane F->G

Grignard Synthesis Workflow

Corey_House_Synthesis A Alkyl Halide (R-X) + Li B Alkyl Lithium (R-Li) A->B D Gilman Reagent ((R)2CuLi) B->D C CuI C->D F Coupling Reaction D->F E Second Alkyl Halide (R'-X) E->F G Unsymmetrical Alkane (R-R') F->G

Corey-House Synthesis Workflow

Industrial Methods: A Note on Selectivity

Catalytic Isomerization and Alkane Metathesis are powerful industrial processes for producing branched alkanes from linear feedstocks.[5]

  • Catalytic Isomerization: This process involves passing n-alkanes over a catalyst (e.g., platinum on a zeolite support) at high temperatures and pressures. This leads to the formation of a complex mixture of branched isomers. For example, the hydroisomerization of n-dodecane produces a variety of mono- and multi-branched isomers, with the specific product distribution depending on the catalyst and reaction conditions.

  • Alkane Metathesis: This catalytic reaction rearranges the carbon skeleton of alkanes, leading to the formation of both shorter and longer chain alkanes.[5] Similar to isomerization, this method produces a distribution of products rather than a single, specific isomer.

Conclusion

For the targeted synthesis of a specific highly-branched alkane like this compound in a laboratory setting, the Corey-House synthesis generally offers the highest efficiency in terms of yield and product purity.[1] While the Grignard reagent synthesis is a versatile and widely used method, it may require more optimization to minimize side reactions. Industrial methods like catalytic isomerization and alkane metathesis are highly efficient for producing branched alkane mixtures for applications like high-octane fuels but lack the selectivity required for the synthesis of a single, pure isomer. The choice of synthesis method will ultimately depend on the specific requirements of the research or application, including the desired purity, scale, and available starting materials.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-3-methylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the safe and proper disposal of 5-Ethyl-3-methylnonane.

This compound is a flammable organic compound that requires careful handling and disposal to prevent harm to human health and the environment. Improper disposal can lead to significant risks, including fire, soil and water contamination, and harm to aquatic life. Adherence to the following procedures will ensure that this chemical waste is managed in a safe and compliant manner.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area or use a fume hood to avoid inhaling vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound. Organic solvents like this compound must not be discharged down the drain.[1]

  • Waste Collection:

    • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][2]

  • Waste Storage:

    • Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.

    • Segregation: Do not mix this compound waste with other incompatible waste streams. It is crucial to segregate hazardous waste from non-hazardous waste.[3]

    • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent to soak up the liquid.[4]

    • Collect the absorbent material and any contaminated items (e.g., gloves, paper towels) in a sealed, properly labeled hazardous waste container.[1]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Regulatory Compliance: The disposal of hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by state and local authorities.[5][6][7] Ensure that all disposal activities comply with these regulations.

    • Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.

    • Documentation: Maintain accurate records of the amount of waste generated and the disposal manifests provided by the waste carrier.

Quantitative Data Summary

PropertyValueSource
CAS Number 62184-42-3PubChem[8]
Molecular Formula C12H26PubChem[8]
Molecular Weight 170.33 g/mol PubChem[8]
Appearance Colorless liquid (presumed)General alkane properties
Hazards Flammable, potential for skin and respiratory irritation, toxic to aquatic life.General SDS for flammable liquids[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full? C->D E Store in a Secure, Ventilated Satellite Accumulation Area D->E No F Arrange for Pickup by a Licensed Waste Disposal Vendor D->F Yes E->C G Complete Hazardous Waste Manifest F->G H End: Compliant Disposal G->H

References

Personal protective equipment for handling 5-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 5-Ethyl-3-methylnonane. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure safety. The following table summarizes the required PPE based on general safety standards for flammable liquids.[1][2][3][4][5]

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide protection against chemical splashes.[2][4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for damage before each use and replace immediately if contaminated.[2][4]
Body Flame-Retardant Lab Coat or Chemical-Resistant ApronWorn over personal clothing to protect against skin contact.[3][5]
Respiratory Respirator with appropriate filtersRequired when working outside of a fume hood or in poorly ventilated areas.[1][3]
Feet Closed-Toe ShoesMade of a non-absorbent material to protect against spills.[3][4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Have a spill kit readily accessible that contains inert absorbent materials.[2]

    • Clearly label all containers with the chemical name.[2]

  • Handling :

    • Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation of vapors.[6]

    • Ground/bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[7]

    • Use only non-sparking tools.[7]

    • Keep containers tightly closed when not in use.[2][7]

    • Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with copious amounts of water.[7]

  • Heating and Storage :

    • Keep away from heat, sparks, open flames, and hot surfaces.[7][9]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]

    • Use explosion-proof electrical and lighting equipment in storage and handling areas.[7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The label should include "Hazardous Waste" and the chemical name.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Waste Storage :

    • Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.[6]

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Proceed to Handling handle2 Ground Equipment handle1->handle2 spill Spill? handle1->spill handle3 Keep Containers Closed handle2->handle3 disp1 Collect in Labeled Waste Container handle3->disp1 Proceed to Disposal disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 spill->handle2 No spill_kit Use Spill Kit spill->spill_kit Yes spill_kit->disp1 Dispose of Contaminated Material

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.